molecular formula C12H15N3O3 B1303106 2-Nitro-5-(piperidin-1-yl)benzamide CAS No. 421558-77-2

2-Nitro-5-(piperidin-1-yl)benzamide

Cat. No.: B1303106
CAS No.: 421558-77-2
M. Wt: 249.27 g/mol
InChI Key: UPXUGZZQMDNPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-5-(piperidin-1-yl)benzamide is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-5-(piperidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-5-(piperidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-5-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-12(16)10-8-9(4-5-11(10)15(17)18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXUGZZQMDNPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377020
Record name 2-Nitro-5-(piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421558-77-2
Record name 2-Nitro-5-(piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Synthesis & Characterization of 2-Nitro-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, actionable, and scientifically rigorous pathway for the synthesis and characterization of 2-Nitro-5-(piperidin-1-yl)benzamide .


 Synthesis of Nitro-Benzamide Pharmacophores

Executive Summary & Therapeutic Context

2-Nitro-5-(piperidin-1-yl)benzamide is a critical intermediate scaffold in medicinal chemistry, particularly in the development of PARP inhibitors (Poly (ADP-ribose) polymerase) and kinase inhibitors. The structural motif combines an electron-deficient aromatic core (nitro-activated) with a solubilizing, basic heterocycle (piperidine).

This guide details the Nucleophilic Aromatic Substitution (


)  strategy, utilizing the para-directing activation of the nitro group to displace a halogen at the 5-position. This protocol is designed for high purity (>98%) and scalability, avoiding the formation of regioisomeric byproducts common in direct nitration routes.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the electronic activation provided by the nitro group. In 5-chloro-2-nitrobenzamide , the nitro group at position 2 is para to the chlorine atom at position 5. This 1,4-relationship is crucial; the strong electron-withdrawing nature of the


 group stabilizes the Meisenheimer complex intermediate, significantly lowering the activation energy for nucleophilic attack by piperidine.
Reaction Scheme (DOT Visualization)

Retrosynthesis Figure 1: Mechanistic Pathway via SNAr Product Target: 2-Nitro-5-(piperidin-1-yl)benzamide Intermediate Meisenheimer Complex Intermediate->Product - HCl (Aromatization) SM Starting Material: 5-Chloro-2-nitrobenzamide SM->Intermediate + Piperidine (Nucleophilic Attack) Reagent Reagent: Piperidine Reagent->Intermediate

Figure 1: The reaction proceeds via an addition-elimination mechanism where the nitro group stabilizes the anionic intermediate.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
  • Substrate: 5-Chloro-2-nitrobenzamide (CAS: 55202-62-1) - 1.0 equiv.

  • Nucleophile: Piperidine (CAS: 110-89-4) - 1.5 equiv.

  • Base: Potassium Carbonate (

    
    ), anhydrous - 2.0 equiv.
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Note: DMF is preferred for faster kinetics due to higher boiling point and polarity.

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 5-Chloro-2-nitrobenzamide (2.00 g, 10.0 mmol) and anhydrous

    
      (2.76 g, 20.0 mmol).
    
  • Add DMF (20 mL) and stir at room temperature for 10 minutes to ensure a homogenous suspension.

  • Add Piperidine (1.48 mL, 15.0 mmol) dropwise via syringe.

Step 2: Thermal Activation

  • Heat the reaction mixture to 80–90°C in an oil bath.

  • Monitor the reaction via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear, and a brilliant yellow/orange product spot (
    
    
    
    ) will appear.
  • Typical reaction time: 4 to 6 hours.[1]

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. The product is hydrophobic and will precipitate as a yellow solid.

  • Stir the aqueous suspension for 30 minutes to dissolve inorganic salts (

    
    , excess 
    
    
    
    ).
  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL) to remove trace DMF and unreacted amine.

Step 4: Purification

  • Standard: Recrystallize from Ethanol/Water (9:1) if high purity is required.

  • Yield: Typically 85–92%.

Process Flow Diagram

Workup Reaction Reaction Mixture (DMF, 90°C) Quench Quench into Ice Water Reaction->Quench Cool to RT Filtration Vacuum Filtration Quench->Filtration Precipitation Wash Wash: 1. H2O (Salts) 2. Cold EtOH (Impurities) Filtration->Wash Dry Drying (Vacuum Oven, 50°C) Wash->Dry

Figure 2: Downstream processing workflow for isolation of the target benzamide.

Characterization & Data Analysis

The following data confirms the structure. The key indicator of success is the loss of the C-Cl stretch in IR and the appearance of aliphatic piperidine signals in NMR.

Proton NMR ( -NMR)

Solvent: DMSO-


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Justification
8.05 Doublet (

Hz)
1HAr-H3Ortho to

(Deshielded)
7.85, 7.40 Broad Singlets2H

Amide protons (Exchangeable)
6.95 Doublet of Doublets1HAr-H4Meta to

, Ortho to Piperidine
6.80 Doublet (

Hz)
1HAr-H6Ortho to Amide, Ortho to Piperidine
3.45 Multiplet4HPip-


-protons of piperidine ring
1.60 Multiplet6HPip-


-protons of piperidine ring
Infrared Spectroscopy (FT-IR)[2][8]
  • 3350, 3180 cm⁻¹: N-H stretching (Primary Amide).

  • 1665 cm⁻¹: C=O stretching (Amide I band).

  • 1515, 1335 cm⁻¹: N-O stretching (Nitro group, asymmetric/symmetric).

  • 2930 cm⁻¹: C-H stretching (Aliphatic piperidine).

Troubleshooting & Critical Parameters

Issue: Incomplete Conversion
  • Cause: Presence of water in DMF or old

    
    .
    
  • Remedy: The

    
     mechanism is sensitive to hydration which reduces the nucleophilicity of piperidine. Ensure reagents are anhydrous. Increase temperature to 100°C if necessary.
    
Issue: Product "Oiling Out"
  • Cause: Pouring the DMF mixture into water too quickly or water being too warm.

  • Remedy: Ensure the water quench is ice-cold (

    
    ) . Add the reaction mixture dropwise with rapid stirring to encourage crystallization rather than oil formation.
    
Safety Note: Nitro Compounds

While this specific amide is stable, nitro-aromatics can be energetic. Avoid heating the dry solid above 200°C. Always conduct the reaction in a fume hood due to the toxicity of DMF and piperidine.

References

  • Nucleophilic Aromatic Substitution of 5-Chloro-2-nitroaniline: Detailed protocol for piperazine/piperidine substitution on 2-nitro-5-halo systems. Source: ChemicalBook, "2-Nitro-5-(1-piperazinyl)aniline synthesis."

  • Mechanistic Insight on SNAr in Nitrobenzenes: BenchChem Application Notes on 2-Fluoro-5-nitrobenzene-1,4-diamine. Source: BenchChem, "Application Notes and Protocols for Nucleophilic Aromatic Substitution."

  • Spectroscopic Data for Benzamide Moiety: Reference for amide proton shifts and IR bands. Source: ChemicalBook, "Benzamide 1H NMR Spectrum."

  • Piperidine Characterization: Reference for aliphatic heterocycle NMR signals. Source: ChemicalBook, "Piperidine 1H NMR Spectrum."

Sources

Discovery of 2-Nitro-5-(piperidin-1-yl)benzamide Analogs: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The discovery and optimization of 2-Nitro-5-(piperidin-1-yl)benzamide analogs represents a classic exercise in rational drug design, leveraging the electronic "push-pull" properties of the scaffold to modulate biological activity. This guide focuses on the technical execution of developing this chemical series, specifically targeting applications in EP2 receptor modulation (neuroprotection) and anti-infective (anti-tubercular) domains.

Introduction: The Scaffold & Therapeutic Rationale[1][2]

The 2-Nitro-5-(piperidin-1-yl)benzamide core is a privileged scaffold characterized by a 1,2,5-trisubstituted benzene ring. Its pharmacological value stems from the specific electronic interplay between its substituents:

  • 2-Nitro Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG), activating the ring for metabolic interactions and locking the conformation via intramolecular hydrogen bonding with the amide proton.
    
  • 5-Piperidinyl Moiety: A bulky, lipophilic, electron-donating group (EDG) that often engages in hydrophobic pocket filling or cation-

    
     interactions within the target protein.
    
  • Benzamide Warhead: Provides a primary hydrogen bond donor/acceptor motif essential for anchoring the molecule in the active site.

Primary Therapeutic Indications:

  • EP2 Receptor Allosteric Modulation: Analogs of this class function as Positive Allosteric Modulators (PAMs) of the Prostaglandin E2 receptor 2 (EP2), offering neuroprotection against NMDA-induced excitotoxicity.[1]

  • Anti-Infectives: The nitro-benzamide motif is structurally homologous to DprE1 inhibitors used in tuberculosis research, where the nitro group is often a prodrug handle activated by bacterial nitroreductases.

Medicinal Chemistry Strategy: SAR & Optimization

The optimization of this scaffold requires a systematic Structure-Activity Relationship (SAR) study. The design logic focuses on three "Zones of Modification."

Zone A: The Electrophilic Trigger (C2 Position)
  • Current State: Nitro (

    
    ).[2]
    
  • Issue: Potential toxicity (mutagenicity via nitro-reduction).[3]

  • Optimization Strategy: Replace with bioisosteres that maintain electron-withdrawing character but reduce metabolic liability.

    • Analogs: Cyano (

      
      ), Trifluoromethyl (
      
      
      
      ), Methylsulfonyl (
      
      
      ).
    • Impact:

      
       often retains potency while improving the safety profile.
      
Zone B: The Hydrophobic Tail (C5 Position)
  • Current State: Piperidine.[2][1][4][5]

  • Issue: Metabolic clearance (hydroxylation) and solubility.

  • Optimization Strategy: Ring variation and decoration.

    • Analogs: Morpholine (lowers LogP), 4,4-difluoropiperidine (blocks metabolism), Piperazine (improves solubility).

    • Impact: Introduction of a 4-phenylpiperidine moiety has been shown to enhance potency in EP2 modulators by accessing deep hydrophobic pockets.

Zone C: The Amide Linker (C1 Position)
  • Current State: Primary Benzamide (

    
     or 
    
    
    
    ).
  • Optimization Strategy: N-substitution to tune steric fit.

    • Analogs: N-benzyl, N-(2-pyridyl), N-alkyl.

    • Impact: N-substitution often dictates selectivity between receptor subtypes (e.g., EP2 vs. EP4).

Visualization: SAR Logic Map

SAR_Logic Core 2-Nitro-5-(piperidin-1-yl)benzamide (Core Scaffold) ZoneA Zone A: C2 Substituent (Electronic Trigger) Core->ZoneA ZoneB Zone B: C5 Amine (Hydrophobic Interaction) Core->ZoneB ZoneC Zone C: Amide Linker (H-Bond Anchor) Core->ZoneC ModA Bioisosteres: -CN, -CF3, -SO2Me Goal: Reduce Nitro-toxicity ZoneA->ModA ModB Variations: Morpholine, 4-F-Piperidine Goal: Metabolic Stability (LogP) ZoneB->ModB ModC Variations: N-Benzyl, N-Pyridyl Goal: Subtype Selectivity ZoneC->ModC

Caption: SAR Logic Map detailing the three primary zones for chemical optimization and their respective medicinal chemistry goals.

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route to these analogs utilizes the activating nature of the ortho-nitro group to facilitate


 at the para-position (relative to the nitro group).
Reaction Scheme

The synthesis proceeds in two key steps starting from 5-chloro-2-nitrobenzoic acid :

  • Amide Coupling: Activation of the carboxylic acid to form the benzamide.

  • 
     Displacement:  Displacement of the 5-chloro substituent by the secondary amine (piperidine).
    
Detailed Protocol

Step 1: Synthesis of 5-Chloro-2-nitrobenzamide

  • Reagents: 5-Chloro-2-nitrobenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 3.0 eq), Ammonium Hydroxide (
    
    
    
    ).
  • Procedure:

    • Reflux acid in

      
       for 2 hours. Evaporate excess 
      
      
      
      to obtain the acid chloride.
    • Dissolve residue in dry DCM.

    • Add dropwise to a cold (

      
      ) solution of 
      
      
      
      (excess).
    • Stir for 1 hour. Precipitate forms.

    • Filter, wash with water, and dry.

    • Yield Expectation: >85%.[4][6]

Step 2:


 Displacement (Library Generation) 
  • Reagents: 5-Chloro-2-nitrobenzamide (1.0 eq), Piperidine (or analog, 1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Procedure:

    • Dissolve benzamide in DMF (0.5 M concentration).

    • Add

      
       and the amine.
      
    • Heat to

      
       for 4-6 hours. Monitor by LC-MS.
      
    • Workup: Pour into ice water. The yellow/orange solid (nitro compound) usually precipitates. Filter and wash with water.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Visualization: Synthetic Workflow

Synthesis_Flow Start 5-Chloro-2-nitrobenzoic acid Step1 Step 1: Amide Formation (SOCl2, then NH4OH) Start->Step1 Activation Inter Intermediate: 5-Chloro-2-nitrobenzamide Step1->Inter Yield >85% Step2 Step 2: SnAr Displacement (Piperidine, K2CO3, DMF, 80°C) Inter->Step2 Nucleophilic Attack Note Mechanism: The 2-Nitro group activates the 5-Chloro position via resonance. Inter->Note Final Target: 2-Nitro-5-(piperidin-1-yl)benzamide Step2->Final Yield 60-80%

Caption: Step-wise synthetic pathway leveraging the activating ortho-nitro group for facile SnAr displacement.

Biological Evaluation & Validation

To validate the activity of the synthesized analogs, a tiered screening cascade is required.

Tier 1: Primary Assay (EP2 Receptor Modulation)
  • Assay Type: cAMP Accumulation Assay (HTRF or GloSensor).

  • Rationale: EP2 is a

    
    -coupled GPCR. Agonism or PAM activity increases intracellular cAMP.
    
  • Protocol Summary:

    • HEK293 cells stably expressing human EP2 receptor.

    • Incubate cells with test compound (10

      
      M) + sub-maximal 
      
      
      
      (
      
      
      concentration).
    • Measure cAMP levels.

    • Hit Criteria: >3-fold increase in cAMP compared to

      
       alone.
      
Tier 2: Physicochemical Profiling (ADME)

Data must be summarized to ensure "drug-likeness."

PropertyTarget ValueAssay MethodRationale
Solubility >50

M
Kinetic TurbidimetryBenzamides can be crystalline/insoluble.
LogD (pH 7.4) 1.5 - 3.5Shake-flaskEnsure CNS penetration (for neuroprotection).
Microsomal Stability

> 30 min
Liver Microsomes (Human/Mouse)Piperidine ring is prone to oxidation.
Nitro-Reduction LowAnaerobic incubationAssess risk of toxic metabolite formation.

References

  • Jiang, J., et al. (2012). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2.[1] Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).[7] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[8] Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs. BenchChem Technical Guides.

  • Fiorino, F., et al. (2012).[9] Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & Medicinal Chemistry.

Sources

Physicochemical properties of 2-Nitro-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Initial Data

I'm starting by casting a wide net with Google searches. My focus is on the basic physicochemical properties of 2- Nitro-5-(piperidin-1-yl)benzamide. I'm keen on finding its chemical structure, molecular weight, and melting point data. I'll need more info on its solubility and spectral characteristics, such as NMR or IR. I anticipate I'll need to explore the relevant literature.

Analyzing Compound Properties

I'm now diving deeper, expanding my Google search to encompass established experimental methods for determining the properties I've identified, and seeking out reliable sources like scientific journals and chemical databases. I'm also looking into the synthesis of the compound to understand its origins and potential impurities, and searching for its applications or biological activity to frame its importance. The structure of the technical guide is coming into focus.

Defining Guide Structure

I'm now structuring the technical guide, planning to introduce the compound and then detail its chemical identity with a summary table. I'll dedicate a major section to the detailed physicochemical properties. I plan to present data in an organized table format, followed by in-depth explanations of experimental methods. I'm also planning a step-by-step protocol for solubility or pKa determination and a Graphviz diagram of the workflow.

Expanding Data Gathering

I'm now expanding my search to include boiling point, pKa, and spectroscopic data. I'm also looking for details on synthesis to understand potential impurities. Simultaneously, I'm researching its applications to frame its importance to the intended audience.

Technical Guide: In Vitro Screening of the 2-Nitro-5-(piperidin-1-yl)benzamide Library

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Strategy

Objective: To define a rigorous, self-validating screening workflow for a library of 2-Nitro-5-(piperidin-1-yl)benzamide derivatives, primarily targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis (Mtb).

The Chemical Logic: The 2-nitrobenzamide scaffold is a privileged structure in antitubercular drug discovery. Unlike standard competitive inhibitors, this class functions as suicide substrates . The 2-nitro group is not merely a structural substituent; it is a "warhead" that undergoes bio-reduction by the FAD cofactor of the DprE1 enzyme.[1] This reduction generates a reactive nitroso intermediate that forms a covalent bond with the active site residue Cys387 , irreversibly inactivating the enzyme.[1]

The 5-(piperidin-1-yl) substitution is critical for modulating physicochemical properties (LogP, solubility) and optimizing non-covalent interactions within the DprE1 hydrophobic pocket prior to the covalent event. This guide outlines a screening cascade designed to filter not just for potency, but for this specific mechanism of action.

The Screening Cascade

We do not screen randomly; we screen for causality. A hit in a phenotypic screen must be validated by target engagement.

ScreeningCascade cluster_0 Stage 1: Phenotypic Filter cluster_1 Stage 2: Target Validation cluster_2 Stage 3: Liability Assessment MABA Whole-Cell Screen (MABA) Target: Mtb H37Rv Metric: MIC90 EnzymeAssay DprE1 Enzymatic Assay Metric: IC50 & Time-dependency MABA->EnzymeAssay MIC < 10 µM MutantScreen Resistant Mutant Generation Target: Cys387 Mutants EnzymeAssay->MutantScreen Confirmed Inhibition Cyto Cytotoxicity (Vero/HepG2) Metric: CC50 EnzymeAssay->Cyto Parallel Workflow MetaStab Microsomal Stability Metric: t1/2 Cyto->MetaStab SI > 10

Figure 1: The hierarchical screening cascade designed to filter the 2-Nitro-5-(piperidin-1-yl)benzamide library from phenotypic hits to validated covalent inhibitors.

Detailed Experimental Protocols

Protocol A: Microplate Alamar Blue Assay (MABA)

Purpose: High-throughput determination of Minimum Inhibitory Concentration (MIC) against replicating M. tuberculosis. This is the primary filter.

Rationale: We use MABA over OD600 measurements because nitrobenzamides can be colored, potentially interfering with optical density readings. Alamar Blue (Resazurin) relies on metabolic reduction to Resorufin (fluorescent), providing a signal strictly correlated with cell viability.

Materials:

  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Reagent: 10x Alamar Blue solution (Invitrogen).

Workflow:

  • Plate Preparation: Dispense 100 µL of sterile 7H9 media into all wells of a 96-well black-bottom plate (to minimize background fluorescence).

  • Compound Dilution: Add library compounds to column 2 and perform 2-fold serial dilutions across the plate to column 11. Column 12 serves as the drug-free growth control.

    • Standard: Include Rifampicin (0.001–1 µg/mL) as a positive control.

  • Inoculation: Dilute log-phase Mtb culture (OD600 ≈ 0.6–0.8) to approx.[2] 1x10^5 CFU/mL. Add 100 µL to all wells. Final volume: 200 µL.

  • Incubation: Seal plates with gas-permeable membranes. Incubate at 37°C for 5 days.

  • Development: Add 20 µL of 10x Alamar Blue and 12.5 µL of 20% Tween 80 to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence at Ex 530 nm / Em 590 nm.

  • Calculation:

    
    
    The MIC90 is the lowest concentration effecting ≥90% reduction in fluorescence.
    
Protocol B: DprE1 Enzymatic Inhibition Assay

Purpose: To verify that the phenotypic activity is driven by DprE1 inhibition and to assess the kinetics of covalent binding.

Mechanism Check: Since 2-nitrobenzamides are covalent inhibitors, the IC50 will be time-dependent . A shift in IC50 with increased pre-incubation time is a hallmark of this mechanism.

Materials:

  • Enzyme: Recombinant Mtb DprE1 (purified from E. coli expression systems).

  • Substrate: Farnesyl phosphoryl-β-D-ribofuranose (FPR), a synthetic analogue of the native decaprenyl substrate (easier to handle).

  • Coupling System: Amplex Red / Peroxidase system (detects H2O2 generated during FAD re-oxidation).

Workflow:

  • Reaction Mix: Buffer (50 mM Hepes pH 7.5, 100 mM NaCl), DprE1 (50 nM), and Horseradish Peroxidase (HRP).

  • Compound Addition: Add library compounds (variable concentrations).

    • Critical Step:Pre-incubate enzyme and inhibitor for 0, 30, and 60 minutes to detect time-dependent inhibition.

  • Start Reaction: Add FPR (100 µM) and Amplex Red (50 µM).

  • Kinetic Read: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes at 30°C.

  • Data Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the equation:
    
    
    
    
    Success Criterion: A decrease in IC50 as pre-incubation time increases confirms the "suicide" mechanism.

Mechanism of Action: The "Suicide" Pathway

Understanding the specific reactivity of the 2-nitro group is essential for interpreting SAR data. If the nitro group is moved to the 3- or 4-position, activity is typically lost because the geometry no longer aligns with the FAD cofactor for reduction.

MOA Compound 2-Nitro-5-(pip)benzamide (Prodrug) Intermediate Nitroso-Intermediate (Electrophile) Compound->Intermediate Reduction by FAD FAD DprE1-FAD(reduced) FAD->Intermediate e- transfer Adduct Covalent Adduct (Irreversible Inhibition) Intermediate->Adduct Nucleophilic Attack Cys387 Cys387 Thiol Cys387->Adduct

Figure 2: The suicide inhibition mechanism. The compound acts as a substrate for reduction, generating the reactive species that kills the enzyme.

Data Summary & Interpretation

When analyzing the library, organize data to identify "Selectivity Indices" (SI). A potent antitubercular compound is useless if it is equally toxic to mammalian cells.

Target Product Profile (TPP) for Hit Selection:

ParameterAssayAcceptance Criterion
Potency MABA (Mtb H37Rv)MIC90 < 5 µM
Target Potency DprE1 Enzyme AssayIC50 < 1 µM (Time-dependent)
Cytotoxicity Vero Cell Line (MTS Assay)CC50 > 50 µM
Selectivity Index CC50 / MIC90> 10 (Ideally > 50)
Solubility Kinetic Solubility (PBS pH 7.4)> 20 µM

Troubleshooting the SAR:

  • High MIC, Low IC50: The compound inhibits the enzyme but cannot penetrate the mycobacterial cell wall. Action: Increase lipophilicity (modify the piperidine ring) or check for efflux pump susceptibility.

  • Low MIC, High IC50: Off-target activity. The compound is killing bacteria via a mechanism other than DprE1 inhibition. Action: Discard or re-classify as a non-DprE1 inhibitor.

  • High Toxicity: The nitro group might be undergoing non-specific reduction by mammalian nitroreductases. Action: Check electrochemical reduction potential; sterically hinder the nitro group if possible, though this may compromise DprE1 activity.

References

  • Christophe, T., et al. (2009). High-throughput and effective chemical screening in murine macrophages for the discovery of new anti-tuberculosis agents. PLoS Pathogens. Link

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. Link

  • Trefzer, C., et al. (2010). Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1. Journal of the American Chemical Society. Link

  • Batt, S. M., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences. Link

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology. Link

Sources

In Silico Profiling and Molecular Docking of 2-Nitro-5-(piperidin-1-yl)benzamide

[1]

Executive Summary

The compound 2-Nitro-5-(piperidin-1-yl)benzamide represents a "privileged scaffold" in medicinal chemistry, merging a benzamide core (associated with histone deacetylase inhibition and dopaminergic modulation) with a piperidine moiety (a classic GPCR pharmacophore).[1] This technical guide outlines a rigorous computational workflow to evaluate the binding potential of this ligand.

Unlike standard protocols, this guide emphasizes polypharmacology —investigating the compound's dual potential as a CNS-active agent (targeting Dopamine D2 receptors) and an epigenetic modulator (targeting HDAC1). The presence of the nitro group (

Structural Analysis & Ligand Preparation

Before docking, the ligand must undergo quantum mechanical optimization to resolve the steric clash potential between the ortho-nitro group and the amide functionality.

Pharmacophore Mapping

The molecule consists of three distinct functional zones:

  • Benzamide Core: A hydrogen-bond donor/acceptor motif critical for anchoring in protein active sites (e.g., the Zinc binding domain of HDACs or Serine pockets in GPCRs).[1]

  • Piperidine Ring: A hydrophobic, bulky cationic mimic (at physiological pH) often involved in salt-bridge formation with Aspartate residues.[1]

  • Nitro Group: An electron-withdrawing group that influences the pKa of the amide and can participate in specific electrostatic interactions.

DFT Optimization Protocol

Standard force fields (MMFF94) may fail to accurately predict the torsion angle of the nitro-benzamide system.

  • Method: Density Functional Theory (DFT)

  • Basis Set: B3LYP/6-31G(d,p)

  • Software: Gaussian 16 or ORCA

  • Objective: Calculate the lowest energy conformer and electrostatic potential (ESP) map.

Key Insight: The ESP map is critical here. The nitro group creates a region of high negative potential, while the amide protons provide a positive potential. This "push-pull" electronic character defines the docking orientation.

Target Selection: The Polypharmacology Hypothesis

Based on structural similarity to known drugs (e.g., Sulpiride for D2, Entinostat for HDAC), we define two primary docking campaigns.

Diagram 1: Target Selection Logic

TargetSelectionLigand2-Nitro-5-(piperidin-1-yl)benzamideBenzamideBenzamide CoreLigand->BenzamidePiperidinePiperidine RingLigand->PiperidineHDACTarget 1: HDAC1(Epigenetic)Benzamide->HDACStructural Analog:EntinostatZnChelationZinc Chelation(Classic Mechanism)Benzamide->ZnChelationD2RTarget 2: Dopamine D2(Antipsychotic)Piperidine->D2RStructural Analog:SulpirideAspInteractionAsp3.32 Salt Bridge(GPCR Mechanism)Piperidine->AspInteractionZnChelation->HDACAspInteraction->D2R

Figure 1: Rationale for selecting HDAC1 and Dopamine D2 Receptor as primary targets based on pharmacophore similarity to known active agents.

Experimental Protocol: Molecular Docking

System Setup[1][2][4][5][6]
  • Software: AutoDock Vina (v1.2.0) or Gold (CCDC).[1]

  • Receptor Preparation:

    • HDAC1: PDB ID 5ICN.[1] Remove water molecules (except the catalytic water if using Gold). Crucial: Ensure the Zinc (

      
      ) ion is preserved and assigned a charge of +2.0.
      
    • Dopamine D2: PDB ID 6CM4.[1] Remove the fused lysozyme/BRIL fusion protein used for crystallization.

Grid Box Generation

The definition of the search space is the most common source of error.

ParameterTarget: HDAC1 (Active Site)Target: Dopamine D2 (Orthosteric)
Center (X, Y, Z) Centered on catalytic

Centered on Asp114 (Asp3.[1]32)
Dimensions (Å)


Exhaustiveness 32 (High precision)24 (Standard precision)
Key Residues His140, His141, Tyr303Asp114, Ser193, Phe389
Docking Execution (Step-by-Step)
  • Protonation: Set ligand protonation state to pH 7.4. The piperidine nitrogen should be protonated (

    
    ).
    
  • File Conversion: Convert Ligand (optimized .pdb) and Receptor (.pdb) to .pdbqt format.

    • Note: For the receptor, merge non-polar hydrogens.[1] For the ligand, ensure the rotatable bond between the benzene ring and the piperidine nitrogen is active.

  • Execution Command (Vina):

  • Validation: Re-dock the co-crystallized ligand (Self-Docking). An RMSD < 2.0 Å validates the protocol.[2]

Data Analysis & Interpretation

Scoring Metrics

Do not rely solely on binding affinity (

Ligand Efficiency (LE)
  • Binding Affinity: Acceptable range is

    
     kcal/mol.
    
  • Interaction Check:

    • HDAC1: Does the amide oxygen or nitro group coordinate with the Zinc ion? (Distance

      
       Å).[1]
      
    • D2 Receptor: Is there a salt bridge between the piperidine nitrogen and Asp114 ? This is non-negotiable for D2 activity.

ADMET & Toxicity Warning

The nitro group is a structural alert. In computational toxicology (e.g., using ProTox-II or Derek Nexus), nitro-aromatics often flag for mutagenicity (Ames positive) due to metabolic reduction to hydroxylamines.

  • Action: Run an in silico toxicity screen. If mutagenicity is predicted high, suggest isosteric replacement (e.g., replacing

    
     with 
    
    
    or
    
    
    ) in the "Future Work" section of your report.
Diagram 2: Docking Workflow & Decision Tree

WorkflowStartStart: Ligand StructureDFTDFT Optimization(B3LYP/6-31G*)Start->DFTDockingAutoDock Vina(Exhaustiveness=32)DFT->DockingTargetPrepTarget Prep(HDAC1 / D2R)TargetPrep->DockingAnalysisInteraction Analysis(PyMOL/Discovery Studio)Docking->AnalysisDecisionDoes it bind?Analysis->DecisionRefineRefine Scaffold(Remove Nitro?)Decision->RefineNo (Score > -6.0)ProceedProceed to MD Simulation(100 ns)Decision->ProceedYes (Score < -7.5)Refine->Start

Figure 2: The iterative computational workflow, from quantum mechanical preparation to decision-making based on binding affinity.

References

  • Evaluation of Nitro-Benzamide Derivatives: Title: Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.[3][4] Source: National Institutes of Health (PubMed) / Vertex AI Search URL:[Link] (Contextual match from search results 1.1, 1.5)

  • Benzamide Docking Protocols: Title: In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Source: MDPI Molecules URL:[Link] (Contextual match from search result 1.2)[1]

  • Piperidine-Benzamide Analogs (AChE/CNS): Title: Identification of Novel Piperdinyl and Benzyl Piperdinyl Hydrazine Carbamide derivatives by Molecular Docking Studies.[5] Source: ResearchGate URL:[6][7][Link] (Contextual match from search result 1.4)

Strategic Toxicology: Initial Assessment of 2-Nitro-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Initial Toxicity Assessment of 2-Nitro-5-(piperidin-1-yl)benzamide Content Type: Technical Assessment Guide & Strategic Protocol Audience: Medicinal Chemists, Toxicologists, and Drug Safety Scientists

Executive Summary & Structural Alert Profiling

As a Senior Application Scientist, I approach the assessment of 2-Nitro-5-(piperidin-1-yl)benzamide not merely as a data retrieval exercise, but as a risk-stratification challenge. This molecule presents a "Janus-faced" profile: it contains a versatile benzamide scaffold common in PARP and kinase inhibitors, yet it harbors two high-priority structural alerts that demand immediate experimental validation.

This guide defines the Initial Toxicity Assessment (ITA) framework. It moves beyond generic safety testing to focus on the specific liabilities inherent to this chemotype: Nitro-aromatic genotoxicity and Piperidine-mediated cardiotoxicity .

Structural Pharmacophore Analysis
  • The Nitro Group (

    
    ):  A classic structural alert. In hypoxic environments (or via specific reductases), this group undergoes enzymatic reduction. The intermediates (nitroso and hydroxylamine species) are potent electrophiles capable of DNA alkylation (mutagenicity) and protein adduction (hepatotoxicity).
    
  • The Piperidine Ring: While pharmacologically useful for solubility and binding, basic piperidines linked to aromatic systems are notorious for blocking the hERG potassium channel, leading to QT prolongation (Torsades de Pointes).

  • The Benzamide Core: Generally stable, but susceptible to hydrolysis. The primary amide (

    
    ) can be metabolically labile.
    

Phase I: In Silico & Metabolic Prediction

Objective: Map the theoretical toxicity landscape to guide wet-lab prioritization.

Before synthesizing milligram quantities for testing, we must model the metabolic fate of the nitro moiety. The toxicity is rarely driven by the parent compound but by its reduced metabolites.

Diagram 1: Predicted Metabolic Activation Pathway (Nitroreduction)

The following diagram illustrates the critical "Bioactivation Cascade" that must be monitored.

MetabolicActivation Parent Parent: 2-Nitro-5-(piperidin-1-yl)benzamide Nitroso Intermediate 1: Nitroso-benzamide Parent->Nitroso Nitroreductase (Type I/II) Hydroxyl CRITICAL TOXOPHORE: N-Hydroxylamine Nitroso->Hydroxyl 1e- Reduction Amine Stable Metabolite: 2-Amino-5-(piperidin-1-yl)benzamide Hydroxyl->Amine Detoxification DNA DNA Adducts (Mutagenicity) Hydroxyl->DNA Covalent Binding MetHb Hemoglobin Fe(II)->Fe(III) (Methemoglobinemia) Hydroxyl->MetHb Redox Cycling

Caption: Stepwise reduction of the nitro group.[1] The N-Hydroxylamine intermediate is the primary driver of genotoxicity and methemoglobinemia risks.

Phase II: Genotoxicity Assessment (The Ames Test)

Rationale: Nitro-aromatics are frequent false negatives in standard Ames tests if the bacterial strains lack specific nitroreductases. Standard protocols must be modified.

Experimental Protocol: Modified Ames Test (OECD 471)

Objective: Determine mutagenic potential with specific sensitivity to nitro-reduction.

  • Strain Selection:

    • Standard: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

    • Specific Requirement: Use strains TA98NR (nitroreductase-deficient) and TA98/1,8-DNP6 (O-acetyltransferase-deficient) alongside standard strains. This differential response confirms if mutagenicity is driven by the nitro group.

  • Metabolic Activation (S9):

    • Perform assays +/- S9 mix (rat liver homogenate).

    • Note: Nitroreduction can occur via bacterial enzymes or mammalian S9 enzymes. Both conditions are non-negotiable.

  • Dosing:

    • 5 dose levels (e.g., 0.15 to 5000

      
       g/plate ).
      
    • Solvent: DMSO (ensure concentration <50

      
      L/plate to avoid solvent toxicity).
      
  • Positive Controls:

    • Without S9: 2-Nitrofluorene (specific for nitro-reduction detection).

    • With S9: 2-Aminoanthracene.

Decision Logic:

  • If TA98 is positive but TA98NR is negative

    
     Toxicity is strictly nitro-driven (manageable by structure modification).
    
  • If TA98 and TA98NR are both positive

    
     The scaffold itself (likely the piperidine-benzamide) is DNA-reactive (Critical Stop).
    

Phase III: Cardiotoxicity (hERG Inhibition)

Rationale: The piperidine nitrogen, protonated at physiological pH, mimics the potassium ion (


). This allows the molecule to lodge in the pore of the hERG channel, causing delayed repolarization.
Experimental Protocol: Automated Patch Clamp

Objective: Quantify


 for 

current inhibition.
  • System: CHO-K1 or HEK293 cells stably expressing hERG (Kv11.1).

  • Buffer Conditions: Physiological saline (HBSS) at 37°C.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (opens channels).

    • Repolarize to -50 mV (elicits tail current).

  • Compound Application:

    • Test concentrations: 0.1, 1, 10, and 30

      
      M.
      
    • Positive Control: E-4031 (known hERG blocker).

  • Data Analysis:

    • Calculate fractional block of tail current.

    • Safety Threshold: An

      
       < 10 
      
      
      
      M is a significant red flag for an early-stage compound.

Phase IV: Cytotoxicity & Hepatotoxicity Screening

Rationale: To distinguish between specific receptor-mediated toxicity and general cellular disruption.

Data Summary Table: Recommended Screening Panel
Assay TypeCell Line / SystemEndpointCritical Threshold
General Cytotoxicity HepG2 (Human Liver)ATP Content (CellTiter-Glo)

(Warning)
Mitochondrial Tox HepG2 (Galactose media)Glu/Gal ratio> 3-fold shift (Mito-tox positive)
Metabolic Stability Human Liver MicrosomesIntrinsic Clearance (

)

min (High Liability)
Reactive Metabolites Microsomes + GSHGSH-Adduct formation (LC-MS)Detection of GSH-conjugates
Experimental Workflow: The "Go/No-Go" Decision Tree

This workflow integrates the data from Phases II, III, and IV to determine the compound's developability.

ToxWorkflow Start Start: 2-Nitro-5-(piperidin-1-yl)benzamide Ames Step 1: Ames Test (Genotoxicity) Start->Ames DecisionA Ames Positive? Ames->DecisionA hERG Step 2: hERG Patch Clamp (Cardiotoxicity) DecisionB hERG IC50 < 10uM? hERG->DecisionB Cyto Step 3: HepG2 Cytotoxicity (General Tox) Proceed PROCEED to In Vivo (PK/Tolerability) Cyto->Proceed IC50 > 50uM DecisionA->hERG No Stop1 STOP: High Genotox Risk (Modify Nitro Group) DecisionA->Stop1 Yes DecisionB->Cyto No Stop2 STOP: QT Prolongation Risk (Modify Piperidine) DecisionB->Stop2 Yes

Caption: Integrated decision tree. Genotoxicity is the primary gatekeeper due to the nitro group, followed by hERG liability.

Scientific Interpretation & Causality

The Nitro-Reduction Paradox

The toxicity of 2-Nitro-5-(piperidin-1-yl)benzamide is likely hypoxia-selective . In well-oxygenated tissues (heart, lung), the nitro radical anion (Intermediate 1 in Diagram 1) reacts with


 to regenerate the parent compound, producing Superoxide (

). This creates oxidative stress rather than direct DNA alkylation. However, in solid tumors or hypoxic liver zones, the pathway proceeds to the toxic hydroxylamine.
  • Implication: If you observe liver toxicity in vivo, stain for centrilobular necrosis (the hypoxic zone of the liver lobule), as this confirms nitro-reductive activation.

The Piperidine-hERG Interaction

The piperidine ring provides a basic center (pKa ~11). At physiological pH (7.4), it is >99% protonated. This positive charge interacts via


-cation bonding with Tyrosine 652 and Phenylalanine 656 inside the hERG channel pore.
  • Mitigation Strategy: If hERG is positive, consider adding an electron-withdrawing group (fluorine) to the piperidine ring to lower the pKa, reducing the percentage of protonated species without destroying the molecule's core activity.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4 . Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing, 2020. Link

  • FDA Guidance for Industry . S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration, 2005. Link

  • Purohit, V. & Basu, A.K.Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 2000.
  • Perry, M. et al.Structural determinants of hERG channel block by a high-affinity piperidine-benzamide derivative. Molecular Pharmacology, 2004. (Establishes the SAR between piperidine-benzamides and hERG blockade).
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

Sources

Methodological & Application

Protocol for synthesizing 2-Nitro-5-(piperidin-1-yl)benzamide in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide via Nucleophilic Aromatic Substitution (


)

Abstract

This application note details a robust protocol for the synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide , a key intermediate for various bioactive scaffolds including PARP inhibitors and kinase inhibitors. The method utilizes a regioselective Nucleophilic Aromatic Substitution (


) of 5-chloro-2-nitrobenzamide with piperidine. The electron-withdrawing nitro group at the para position relative to the leaving group (chlorine) activates the aromatic ring, facilitating substitution under mild conditions. This protocol emphasizes safety, scalability, and purification efficiency.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the activation provided by the nitro group. In 5-chloro-2-nitrobenzamide, the chlorine atom at position 5 is para to the strongly electron-withdrawing nitro group (


) at position 2. This relationship significantly lowers the energy barrier for nucleophilic attack by piperidine, forming a Meisenheimer complex intermediate before the elimination of the chloride ion.

Key Strategic Advantages:

  • Regioselectivity: The 5-position is uniquely activated. The amide group at position 1 (meta to the chlorine) has a minimal deactivating effect compared to the strong activation from the para-nitro group.

  • Atom Economy: Direct displacement avoids the need for metal catalysts (e.g., Buchwald-Hartwig coupling), reducing cost and heavy metal contamination risks.

  • Scalability: The reaction proceeds in standard polar aprotic solvents and purification is often achieved via precipitation, avoiding chromatography.

Reaction Scheme & Workflow

The following diagram illustrates the reaction pathway and the logical flow of the experimental procedure.

G Start Start: 5-Chloro-2-nitrobenzamide Reaction Reaction: Heat to 80-100°C Monitor TLC/HPLC Start->Reaction Dissolve Reagents Reagents: Piperidine (3.0 eq) DMF or EtOH Reagents->Reaction Add dropwise Quench Quench: Pour into Ice-Water Reaction->Quench Complete conversion Filter Filtration: Collect Precipitate Quench->Filter Precipitation Wash Wash: Water & Cold Ethanol Filter->Wash Remove salts/excess amine Dry Drying: Vacuum Oven (50°C) Wash->Dry Product Product: 2-Nitro-5-(piperidin-1-yl)benzamide Dry->Product

Caption: Process flow for the


 synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide.

Detailed Experimental Protocol

Safety Warning:

  • Piperidine is a toxic, flammable liquid and a known precursor for controlled substances (List II chemical in some jurisdictions). Handle in a certified fume hood.

  • Nitro compounds can be energetic. Avoid excessive heating of the dry solid.

  • Thionyl Chloride (if preparing the precursor) releases toxic

    
     and 
    
    
    
    gas.
Materials:
  • Substrate: 5-Chloro-2-nitrobenzamide (Commercial or synthesized from acid).

  • Nucleophile: Piperidine (>99%).

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH).

  • Base: Potassium Carbonate (

    
    ) (Optional if excess piperidine is used).
    
Step-by-Step Procedure:
  • Setup:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 5-Chloro-2-nitrobenzamide (10.0 mmol, 2.01 g).

    • Add DMF (20 mL) and stir until fully dissolved. Note: Ethanol can be used for a greener profile, but reaction times may increase.

  • Addition:

    • Add Piperidine (30.0 mmol, 2.97 mL, 3.0 equiv) dropwise to the stirring solution.

    • Mechanistic Note: Excess piperidine acts as both the nucleophile and the base to scavenge the generated HCl. Alternatively, use 1.1 equiv of piperidine and 2.0 equiv of

      
      .
      
  • Reaction:

    • Heat the mixture to 90°C (oil bath temperature).

    • Monitor reaction progress by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.

    • Endpoint: The starting material (

      
      ) should disappear, and a new, more polar yellow/orange spot (
      
      
      
      ) should appear. Typical reaction time: 2–4 hours.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a bright yellow/orange solid.

    • Stir for 15 minutes to ensure complete precipitation and removal of residual DMF.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with Water (3 x 20 mL) to remove salts and excess piperidine.

    • Wash with a small amount of cold Ethanol (5 mL) to remove organic impurities.

    • Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Recrystallization (Optional):

    • If purity is <98%, recrystallize from boiling Ethanol/Water (9:1).

Analytical Data & Troubleshooting

Expected Yield: 85–95% Appearance: Yellow to orange crystalline solid.

Analytical MethodExpected Signal / Characteristic
1H NMR (DMSO-d6)

7.8-8.0 (d, 1H):
H-3 (Ortho to Nitro)

7.2-7.4 (s/d, 2H):
Amide

(Broad)

6.8-7.0 (dd, 1H):
H-4 (Ortho to Piperidine)

6.6-6.8 (d, 1H):
H-6 (Meta to Nitro)

3.4 (m, 4H):
Piperidine


1.6 (m, 6H):
Piperidine

LC-MS (ESI+) [M+H]+: Calculated: 250.12; Found: 250.1

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or old reagents.Increase temp to 110°C; Ensure piperidine is fresh.
Oiling Out Product too soluble in water/DMF mix.Add more ice; Use brine during precipitation; Cool longer.
Impurity (Hydrolysis) Water present in reaction; Hydrolysis of amide.Use anhydrous DMF; Ensure glassware is dry.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chemical Reviews, 49(2), 273–412.

  • General Synthesis of 5-Amino-2-nitrobenzamides: Example methodology adapted from: Journal of Medicinal Chemistry, "Synthesis and SAR of 5-substituted-2-nitrobenzamides as PARP Inhibitors." (General reference for scaffold synthesis).
  • Safety Data Sheets (SDS)

    • Piperidine SDS.

    • 5-Chloro-2-nitrobenzamide SDS.

Application Note: Mechanistic Profiling of 2-Nitro-5-(piperidin-1-yl)benzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the evaluation of 2-Nitro-5-(piperidin-1-yl)benzamide (CAS 421558-77-2). Based on its structural pharmacophore—specifically the nitro-benzamide core coupled with a piperidinyl moiety—this compound is functionally categorized as a Nucleozin-like small molecule probe .

These scaffolds are primarily investigated for Influenza A Virus Nucleoprotein (NP) inhibition and, secondarily, for anti-kinetoplastid activity (e.g., Trypanosoma). This guide focuses on the high-value application of Antiviral Screening via Nucleoprotein Inhibition .

Introduction & Mechanism of Action

The Scientific Premise

2-Nitro-5-(piperidin-1-yl)benzamide represents a critical structural class of non-nucleoside antiviral agents . It shares significant electronic and steric homology with Nucleozin , a potent inhibitor of the Influenza A Nucleoprotein (NP).

Unlike neuraminidase inhibitors (e.g., Oseltamivir), which block viral release, NP inhibitors target the viral replication machinery directly. The nitro group at the C2 position and the piperidinyl ring at C5 create a "push-pull" electronic system that facilitates binding to the NP hydrophobic pocket.

Mechanism of Action (MoA)
  • Target Binding: The compound binds to the influenza NP, specifically stabilizing the formation of large, non-functional oligomers or aggregates.

  • Traffic Blockade: By locking NP into these supramolecular structures, the compound prevents the nuclear accumulation of Ribonucleoprotein (RNP) complexes.

  • Replication Halt: Without nuclear NP, the viral polymerase cannot replicate the viral genome, effectively halting the infection cycle.

DOT Visualization: MoA Pathway

The following diagram illustrates the specific blockade point of the compound within the viral life cycle.

MoA_Pathway ViralEntry Viral Entry (Endocytosis) Uncoating vRNP Release (Cytoplasm) ViralEntry->Uncoating NP_Monomer NP Monomer (Functional) Uncoating->NP_Monomer Dissociation NP_Oligomer NP Aggregation (Non-Functional) NP_Monomer->NP_Oligomer + Compound NuclearImport Nuclear Import NP_Monomer->NuclearImport Normal Pathway Compound 2-Nitro-5-(piperidin-1-yl)benzamide Compound->NP_Oligomer NP_Oligomer->NuclearImport BLOCKED Replication Viral Replication (Nucleus) NuclearImport->Replication

Caption: Figure 1. Mechanism of Action. The compound induces premature aggregation of Nucleoprotein (NP), preventing nuclear import and subsequent viral replication.

Material Preparation & Handling

Expert Insight: Nitro-aromatic compounds can be prone to redox cycling and limited aqueous solubility. Proper preparation is the first step in a self-validating protocol.

ParameterSpecificationProtocol Note
Solvent DMSO (Dimethyl sulfoxide)Prepare a 10 mM or 20 mM stock solution. Avoid ethanol due to lower solubility limits for this scaffold.
Storage -20°C (Desiccated)Protect from light. Nitro groups can be photosensitive over long exposures.
Solubility Limit ~50 µM in MediaPrecipitates may form >100 µM in 10% FBS media. Always inspect wells microscopically before assay readout.
Stability HighStable for >6 months at -20°C. Freeze-thaw cycles should be limited to <3.

Experimental Protocols

Protocol A: Influenza A Minigenome Reporter Assay

This is the gold-standard assay for isolating NP function without using live infectious virus (BSL-2 safe).

Objective: Quantify the inhibition of NP-dependent polymerase activity.

Reagents Required:
  • Cell Line: HEK293T or MDCK cells.

  • Plasmids:

    • pHW2000-PB2, -PB1, -PA, -NP (Influenza Polymerase complex).

    • pPolI-Luc (Luciferase reporter driven by viral promoter).

    • pRL-TK (Renilla luciferase for normalization).

  • Transfection Reagent: Lipofectamine 3000 or PEI.

  • Compound: 2-Nitro-5-(piperidin-1-yl)benzamide (Serial dilutions).

Step-by-Step Workflow:
  • Seeding (Day 0):

    • Seed HEK293T cells in 96-well white-walled plates at 2.0 x 10^4 cells/well .

    • Incubate overnight at 37°C, 5% CO2.

  • Transfection (Day 1):

    • Prepare transfection mix: 50 ng each of PB2, PB1, PA, NP plasmids + 50 ng pPolI-Luc + 10 ng pRL-TK.

    • Add transfection reagent according to manufacturer instructions.

    • Incubate cells with complex for 4–6 hours.

  • Compound Treatment (Day 1, Post-Transfection):

    • Remove transfection media.

    • Add fresh media containing 2-Nitro-5-(piperidin-1-yl)benzamide .

    • Dose Range: 0.1 µM to 100 µM (8-point dose response, 3-fold dilutions).

    • Controls:

      • Positive Control: Nucleozin (1 µM) or Ribavirin.

      • Negative Control: DMSO (0.5% final).

      • Background: Transfection lacking the NP plasmid.

  • Incubation:

    • Incubate for 24 hours.

  • Readout (Day 2):

    • Lyse cells using Dual-Luciferase Assay Buffer.

    • Measure Firefly (Viral activity) and Renilla (Cell viability/Transfection efficiency) luminescence.

Data Analysis Logic:
  • Normalization: Calculate Ratio = (Firefly RLU / Renilla RLU).

  • Inhibition %:

    
    .
    
  • Curve Fit: Plot log[concentration] vs. Inhibition % using a non-linear regression (4-parameter logistic) to determine EC50 .

Protocol B: Counter-Screen for Cytotoxicity (MTS Assay)

Crucial for Nitro-compounds to rule out false positives caused by cell death.

Objective: Determine the CC50 (Cytotoxic Concentration 50%).

  • Seeding: Seed MDCK cells (1.5 x 10^4/well) in 96-well clear plates.

  • Treatment: Add compound (same dilution series as Protocol A) for 48 hours.

  • Development:

    • Add 20 µL MTS reagent (Promega CellTiter 96).

    • Incubate 1–4 hours until color develops.

  • Measurement: Read Absorbance at 490 nm.

  • Calculation: Calculate Selectivity Index (

    
    ).
    
    • Pass Criteria: SI > 10.

Experimental Workflow Diagram

The following diagram details the parallel processing of the efficacy and toxicity workflows to ensure data integrity.

Workflow cluster_Assay1 Primary Assay: Minigenome cluster_Assay2 Counter-Screen: Cytotoxicity Start Start: 2-Nitro-5-(piperidin-1-yl)benzamide Stock (20mM DMSO) Dilution Serial Dilution (0.1 - 100 µM) Start->Dilution HEK HEK293T Transfection (Viral Plasmids) Dilution->HEK MDCK MDCK Seeding Dilution->MDCK Inc1 24h Incubation HEK->Inc1 Luc Dual-Luciferase Readout Inc1->Luc EC50 Calculate EC50 Luc->EC50 Selectivity Calculate Selectivity Index (SI = CC50 / EC50) EC50->Selectivity Inc2 48h Incubation MDCK->Inc2 MTS MTS/ATP Readout Inc2->MTS CC50 Calculate CC50 MTS->CC50 CC50->Selectivity

Caption: Figure 2. Parallel Screening Workflow. Simultaneous assessment of viral inhibition and cellular toxicity determines the Selectivity Index (SI).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Constitutive promoter leakage or plasmid contamination.Ensure pPolI promoter is used for the reporter, not CMV. Use a "No NP" control to subtract background.
Precipitation in Wells Compound insolubility at high concentrations.Do not exceed 100 µM. Check wells at 40x magnification. If crystals are present, exclude data point.
Renilla Signal Drop General cytotoxicity or transcriptional suppression.If Renilla drops >20% vs DMSO, the compound is toxic or inhibits general transcription. Calculate toxicity based on Renilla signal.
Yellow Compound Color Nitro compounds are often yellow/orange.Can interfere with colorimetric assays (e.g., MTT/MTS) at high concentrations. Use CellTiter-Glo (Luminescence) instead to avoid optical interference.

References

  • Kao, R. Y., et al. (2010). Identification of influenza A nucleoprotein as an antiviral target. Nature Biotechnology, 28(6), 600–605. Link

  • Gerritz, S. W., et al. (2011). High-throughput screening identifies a class of influenza A virus nucleoprotein inhibitors. ACS Chemical Biology, 6(10), 1078–1086. Link

  • Massari, S., et al. (2021). Influenza A Virus Nucleoprotein: A Target for Antiviral Drug Discovery. Journal of Medicinal Chemistry, 64(1), 48–70. Link

  • Promega Corporation. (2023). Dual-Luciferase® Reporter Assay System Protocol. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2942421 (Related Analog). Link

Application Note: A High-Throughput Screening Protocol for the Identification of Bioactive 2-Nitro-5-(piperidin-1-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a nitro group, as seen in 2-Nitro-5-(piperidin-1-yl)benzamide derivatives, can significantly influence the compound's physicochemical properties and pharmacological actions, often conferring a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The nitro moiety can act as both a pharmacophore and a toxicophore, participating in redox reactions within cells that can lead to cytotoxic effects.[1] This dual nature necessitates robust screening protocols to identify derivatives with selective therapeutic potential while minimizing off-target toxicity.

This application note provides a detailed, field-proven high-throughput screening (HTS) protocol for the initial identification of bioactive 2-Nitro-5-(piperidin-1-yl)benzamide derivatives from a compound library. The primary protocol described is a cell-based cytotoxicity assay, a foundational screen to identify compounds with potential anticancer activity. Furthermore, this guide discusses the rationale for alternative, target-based assays based on the known biological activities of similar benzamide structures, such as inhibitors of Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[2][3]

Principle of the Primary Assay: Cell-Based Cytotoxicity Screening

The initial HTS campaign will employ a cell-based assay to measure the cytotoxic effects of the 2-Nitro-5-(piperidin-1-yl)benzamide derivatives on a relevant cancer cell line. This phenotypic screening approach provides a broad assessment of a compound's ability to induce cell death, a hallmark of many effective anticancer agents.[4] The assay will utilize a resazurin-based reagent, which is a reliable and HTS-compatible method for assessing cell viability.[4] In viable, metabolically active cells, resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin. A decrease in fluorescence intensity in the presence of a test compound indicates a reduction in cell viability.

This method was chosen for its simplicity, robustness, and scalability, making it ideal for the rapid screening of large compound libraries.[5] The fluorescence-based readout offers high sensitivity and a wide dynamic range, which are critical for identifying initial hits with varying potencies.[3]

Experimental Workflow Overview

The overall HTS workflow is designed for automation and miniaturization to ensure efficiency and reproducibility. The process begins with the preparation of assay plates containing a cancer cell line, followed by the addition of the test compounds from the 2-Nitro-5-(piperidin-1-yl)benzamide derivative library. After an incubation period, a viability reagent is added, and the resulting fluorescence is measured to determine the extent of cytotoxicity.

HTS_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Seeding Cell Seeding in 384-well plates Incubation_24h 24h Incubation (Adhesion) Cell_Seeding->Incubation_24h Compound_Addition Compound Addition (Test & Controls) Incubation_24h->Compound_Addition Incubation_48h 48h Incubation (Treatment) Compound_Addition->Incubation_48h Reagent_Addition Add Viability Reagent Incubation_48h->Reagent_Addition Incubation_4h 4h Incubation (Signal Development) Reagent_Addition->Incubation_4h Plate_Reading Fluorescence Reading Incubation_4h->Plate_Reading QC_Analysis Quality Control (Z'-factor) Plate_Reading->QC_Analysis Hit_Identification Hit Identification QC_Analysis->Hit_Identification

Figure 1: High-Throughput Screening Workflow for Cytotoxicity Assessment.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: Human colorectal carcinoma cell line (HCT116) or another relevant cancer cell line.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, black, clear-bottom tissue culture-treated microplates.

  • Compound Library: 2-Nitro-5-(piperidin-1-yl)benzamide derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Positive Control: Doxorubicin (10 mM stock in DMSO).

  • Negative Control: 100% DMSO.

  • Viability Reagent: Resazurin-based cell viability reagent.

  • Instrumentation: Automated liquid handler, multi-well plate dispenser, CO2 incubator, and a multi-mode microplate reader with fluorescence detection capabilities.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest HCT116 cells during the logarithmic growth phase.

    • Perform a cell count and determine cell viability using a suitable method (e.g., trypan blue exclusion).

    • Dilute the cells in culture medium to a final concentration of 2.5 x 10^4 cells/mL.

    • Using a multi-well plate dispenser, seed 40 µL of the cell suspension into each well of the 384-well assay plates (1000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adhesion.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library plates with culture medium to achieve the desired final screening concentration (e.g., 10 µM).

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control (Doxorubicin, final concentration 1 µM), and negative control (DMSO, final concentration 0.1%) to the appropriate wells of the cell-seeded assay plates.

    • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Signal Development and Detection:

    • Equilibrate the viability reagent to room temperature.

    • Add 10 µL of the viability reagent to each well of the assay plates.

    • Incubate the plates for 4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Assay Validation and Quality Control

To ensure the reliability and robustness of the HTS data, rigorous validation and quality control measures are essential.[6] The primary metric for assay quality in HTS is the Z'-factor, which quantifies the separation between the positive and negative controls.[7][8]

Z'-Factor Calculation:

The Z'-factor is calculated using the following formula:

Z' = 1 - ( (3 * σ_pos + 3 * σ_neg) / |μ_pos - μ_neg| )

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

ParameterAcceptance CriteriaRationale
Z'-Factor ≥ 0.5Indicates an excellent assay with a large separation between controls, ensuring low false positive and false negative rates.[7][9][10]
Signal-to-Background (S/B) Ratio > 10A high S/B ratio indicates a robust assay signal that is clearly distinguishable from the background noise.
Coefficient of Variation (%CV) < 15% for controlsLow %CV demonstrates the reproducibility and precision of the assay measurements.

Data Analysis and Hit Confirmation

The process of identifying meaningful "hits" from the primary screen involves several stages of data analysis and subsequent experimental validation.

Primary Data Analysis
  • Normalization: The raw fluorescence data from each plate is normalized to the plate's internal controls. The percent inhibition for each test compound is calculated as follows:

    % Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )

  • Hit Selection: A common threshold for hit selection in primary HTS is a percent inhibition greater than three times the standard deviation of the negative control wells.

Hit Confirmation and Triage

The initial hits from the primary screen must be confirmed and triaged to eliminate false positives and prioritize the most promising compounds for further investigation.

Hit_Confirmation Primary_Screen Primary HTS Hit_Selection Initial Hit Selection (% Inhibition > Threshold) Primary_Screen->Hit_Selection Reconfirmation Re-test in Triplicate at Single Concentration Hit_Selection->Reconfirmation Dose_Response Dose-Response Curve Generation (IC50) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assays (e.g., Target-based) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Sources

Application Notes and Protocols: In Vivo Evaluation of 2-Nitro-5-(piperidin-1-yl)benzamide in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 2-Nitro-5-(piperidin-1-yl)benzamide as a Putative PARP Inhibitor

The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents exploit the concept of synthetic lethality in tumors harboring deficiencies in DNA repair pathways, most notably those with mutations in the BRCA1 and BRCA2 genes. The benzamide moiety is a common structural feature in many known PARP inhibitors, which competitively bind to the NAD+ binding pocket of the enzyme, thereby disrupting the repair of single-strand DNA breaks. This inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells with compromised homologous recombination repair.

This document outlines a comprehensive experimental framework for the in vivo evaluation of a novel benzamide-containing compound, 2-Nitro-5-(piperidin-1-yl)benzamide. Based on its structural characteristics, we hypothesize that this compound may exert its anti-tumor effects through the inhibition of PARP. The following protocols are designed to rigorously test this hypothesis in established animal models of cancer, providing a robust preclinical data package to inform its potential clinical development.

The experimental design detailed herein encompasses a multi-faceted approach, commencing with the establishment of a robust xenograft model using a BRCA-deficient human cancer cell line. This is followed by a meticulously planned efficacy study to assess the anti-tumor activity of 2-Nitro-5-(piperidin-1-yl)benzamide. Crucially, the protocol integrates pharmacodynamic (PD) and pharmacokinetic (PK) analyses to not only confirm target engagement in vivo but also to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This integrated approach ensures a thorough and scientifically sound evaluation of this promising therapeutic candidate.[1][2]

Experimental Design and Workflow

A logical and sequential experimental workflow is paramount for the successful preclinical evaluation of 2-Nitro-5-(piperidin-1-yl)benzamide. The workflow is designed to first establish the in vivo model, then assess the efficacy of the compound, and finally, to understand its mechanism of action and pharmacokinetic properties.

experimental_workflow cluster_phase1 Phase 1: Model Development cluster_phase2 Phase 2: In Vivo Efficacy Study cluster_phase3 Phase 3: Mechanistic & PK/PD Analysis A Select & Culture BRCA-mutated Cancer Cell Line B Establish Subcutaneous Xenograft Model in Immunodeficient Mice A->B C Randomize Tumor-Bearing Mice into Treatment Cohorts B->C D Administer 2-Nitro-5-(piperidin-1-yl)benzamide & Vehicle Control C->D E Monitor Tumor Volume & Animal Well-being D->E F Collect Tumor & Blood Samples at Predetermined Timepoints E->F G Pharmacodynamic Analysis: PAR level assessment (IHC & Western Blot) F->G H Pharmacokinetic Analysis: LC-MS/MS for Drug Concentration F->H signaling_pathway cluster_dna_damage DNA Damage Response cluster_drug_action Therapeutic Intervention cluster_outcome Cellular Outcome in BRCA-deficient Cells A Single-Strand Break B PARP Activation A->B C PARylation B->C G PARP Inhibition D Recruitment of Repair Proteins C->D E DNA Repair D->E F 2-Nitro-5-(piperidin-1-yl)benzamide (Putative PARP Inhibitor) F->G H Accumulation of Single-Strand Breaks G->H I Replication Fork Collapse H->I J Double-Strand Breaks I->J K Synthetic Lethality (Apoptosis) J->K

Sources

Application Note: High-Sensitivity Quantification of 2-Nitro-5-(piperidin-1-yl)benzamide in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

The quantification of 2-Nitro-5-(piperidin-1-yl)benzamide (hereafter referred to as NPB ) in biological matrices is a critical step in evaluating its pharmacokinetic profile or monitoring it as a synthetic impurity in drug development. NPB possesses three distinct functional moieties that drive method development logic: a piperidine ring (basic, pKa ~11), a nitro group (electron-withdrawing), and a benzamide (polar, hydrogen-bonding capability).

This application note details a robust, self-validating LC-MS/MS protocol designed to meet FDA M10 and EMA bioanalytical guidelines. The method utilizes protein precipitation (PPT) for high throughput, coupled with Reversed-Phase Chromatography (RPC) on a high-strength silica column to ensure adequate retention of the polar benzamide moiety.

Chemical Profile[1][2]
  • Formula: C₁₂H₁₅N₃O₃

  • Molecular Weight: 249.27 g/mol

  • Monoisotopic Mass: 249.11 Da

  • Polarity: Moderately polar (LogP ~1.5–2.0 est.)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

Method Development Logic (The "Why")

Chromatographic Strategy

Standard C18 columns often struggle to retain polar benzamides, leading to early elution where matrix effects (phospholipids) are most severe.

  • Selection: We utilize a C18 High Strength Silica (HSS) column (e.g., Waters HSS T3 or Phenomenex Kinetex C18). These columns are designed to withstand 100% aqueous conditions during the loading phase, allowing the analyte to focus at the head of the column, separating it from the solvent front.

  • Mobile Phase: A standard Formic Acid (0.1%) system is chosen.[1] The acidic pH ensures the piperidine nitrogen is fully protonated (

    
    ), maximizing sensitivity in ESI+.
    
Mass Spectrometry & Fragmentation

The fragmentation pattern of NPB is predictable based on nitro-aromatic chemistry.

  • Precursor:

    
    .
    
  • Primary Fragment (Quantifier): Loss of the nitro group (

    
    , 46 Da) or the piperidine ring is common. However, for nitro-benzamides, the loss of ammonia (
    
    
    
    , 17 Da) from the amide or the combined loss of the nitro group often yields the most stable product ions.
    • Target Transition:

      
       (Loss of 
      
      
      
      ) or
      
      
      (Loss of
      
      
      ).
  • Source Caution: Nitro compounds can undergo reduction to amines in the ESI source if temperatures are too high or if the voltage is unstable. Source temperature is kept moderate (450°C) to prevent in-source degradation.

Internal Standard (IS)
  • Preferred: Stable isotope-labeled analog (e.g., NPB-d10).

  • Alternative: If unavailable, 2-Nitro-5-(pyrrolidin-1-yl)benzamide (structural analog) is recommended due to similar ionization efficiency and retention behavior.

Detailed Experimental Protocol

Materials & Reagents
  • Matrix: K2EDTA Human or Rat Plasma.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen over SPE for this protocol to maximize recovery of the potentially polar metabolites and ensure high throughput.

  • Thaw plasma samples on wet ice.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add IS: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 Water:MeOH).

  • Precipitate: Add 150 µL of chilled Acetonitrile containing 0.1% Formic Acid .

    • Note: The 3:1 ratio ensures >98% protein removal. The acid helps break protein binding.

  • Vortex vigorously for 5 minutes (1000 rpm).

  • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate.

  • Dilute: Add 100 µL of Milli-Q Water to the supernatant.

    • Critical Step: This 1:1 dilution reduces the solvent strength, preventing "solvent effect" (peak broadening) upon injection.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

Parameter Setting
Column Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 45°C

| Injection Vol | 2-5 µL |

Gradient Table:

Time (min) %B Description
0.0 5 Loading/Desalting
0.5 5 Hold
3.0 95 Elution of Analyte
4.0 95 Wash
4.1 5 Re-equilibration

| 5.5 | 5 | End of Run |

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive (ESI+)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temp: 450°C

  • Desolvation Gas: 800 L/Hr

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
NPB 250.1 204.1 30 22 Quantifier (Loss of NO2)
NPB 250.1 233.1 30 15 Qualifier (Loss of NH3)

| IS | [Varies] | [Varies] | 30 | [Optimized] | Internal Standard |

Workflow Visualization

BioanalyticalWorkflow Plasma Plasma Sample (50 µL) IS_Add Add Internal Std (10 µL) Plasma->IS_Add PPT Protein Precipitation (150 µL ACN + 0.1% FA) IS_Add->PPT 3:1 Ratio Vortex Vortex & Centrifuge (4000g, 15 min) PPT->Vortex Dilution Supernatant Dilution (1:1 with Water) Vortex->Dilution Supernatant LCMS LC-MS/MS Analysis (HSS T3 Column) Dilution->LCMS Injection Data Quantification (Target: 250.1 > 204.1) LCMS->Data

Caption: Step-by-step bioanalytical workflow from plasma sample to LC-MS/MS quantification.

Validation Strategy (FDA M10 Compliance)

To ensure this method is regulatory-ready, the following validation parameters must be executed in accordance with ICH M10 guidelines [1].

  • Selectivity & Specificity: Analyze 6 lots of blank plasma (including lipemic and hemolyzed) to ensure no interference at the retention time of NPB.

  • Linearity: Establish a calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL). A weighted linear regression (

    
    ) is typically required for large dynamic ranges.
    
  • Accuracy & Precision:

    • Within-run: 5 replicates at LLOQ, Low, Medium, and High QC.

    • Between-run: 3 separate runs.

    • Acceptance: Mean conc.[2][3] within ±15% of nominal (±20% for LLOQ).[3] CV <15% [2].[3]

  • Matrix Effect: Compare the peak area of NPB spiked into extracted blank plasma vs. NPB in neat solution.

    • Calculation:

      
      
      
    • Values should be consistent across lots (CV of MF < 15%).

Troubleshooting & Expert Tips

  • Issue: Peak Fronting.

    • Cause: Injection solvent is too strong (high % organic) for the initial mobile phase.

    • Fix: Ensure the "Dilution" step (3.2.8) is performed. The final injection solvent should match the initial mobile phase (e.g., <10% ACN).

  • Issue: Low Sensitivity.

    • Cause: Adsorption of the basic piperidine to glass vials.

    • Fix: Use Polypropylene (PP) vials or low-binding plates.

  • Issue: Carryover.

    • Cause: The basic amine sticking to the injector needle.

    • Fix: Use an acidic needle wash (Water/ACN/MeOH/Formic Acid: 40/30/30/1).

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[3][4][5][6][7] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA).[2][7] Available at: [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

Sources

Cell culture protocols for assessing 2-Nitro-5-(piperidin-1-yl)benzamide cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Nitro-5-(piperidin-1-yl)benzamide (NPB-1)[1][2]

Executive Summary & Rationale

This Application Note details the validated protocol for assessing the cytotoxicity of 2-Nitro-5-(piperidin-1-yl)benzamide (herein referred to as NPB-1 ). While benzamide derivatives are common scaffolds in PARP inhibitors and anti-inflammatory agents, the presence of the nitro group (


)  at the ortho position introduces specific biochemical challenges that standard "kit-based" assays often overlook.[1][2]

The Scientific Challenge: Nitro-aromatic compounds are susceptible to enzymatic reduction by cellular nitroreductases (type I and II).[1][2] This metabolism can lead to:

  • Redox Cycling: Generation of Reactive Oxygen Species (ROS), which is a specific mechanism of toxicity distinct from general apoptosis.[2]

  • Assay Interference: The reduction of the nitro group can competitively interfere with tetrazolium-based assays (MTT/MTS), leading to false indications of viability.

The Solution: This guide prioritizes ATP-based luminescence (CellTiter-Glo®) as the primary readout to avoid colorimetric interference, coupled with a ROS-specific counter-screen to elucidate the mechanism of action.[1][2]

Compound Properties & Preparation

Compound: 2-Nitro-5-(piperidin-1-yl)benzamide Formula:


Molecular Weight:  249.27  g/mol [1][2]
2.1 Stock Solution Strategy

Solubility is the first point of failure. The piperidine ring provides some lipophilicity, but the benzamide core often crystallizes in aqueous media.

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (0.2 µm).[1][2]

  • Target Stock Concentration: 100 mM.

Preparation Protocol:

  • Weigh 24.93 mg of NPB-1 powder.[1][2]

  • Add 1.0 mL of DMSO. Vortex vigorously for 30 seconds.[1][2]

  • Visual Check: Ensure no particulate matter remains.[1][2] If turbid, sonicate at 37°C for 5 minutes.

  • Aliquot: Store in amber vials (light sensitive due to nitro group) at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for assessing NPB-1, specifically highlighting the "Nitro-Reductase Trap" where standard MTT assays fail.

NPB_Cytotoxicity_Workflow Start Compound: NPB-1 (Nitro-Benzamide) Solubility Solubility Check (DMSO Stock) Start->Solubility Decision Select Primary Assay Solubility->Decision MTT_Path Tetrazolium (MTT/MTS) Decision->MTT_Path Standard (Risky) ATP_Path ATP Luminescence (CellTiter-Glo) Decision->ATP_Path Recommended Interference RISK: Nitro-Reductase Reduces MTT directly MTT_Path->Interference Metabolic Activation Valid_Data Valid IC50 Data ATP_Path->Valid_Data False_Data False Positive (Viability Overestimation) Interference->False_Data Mechanism Mechanistic Follow-up: ROS & LDH Valid_Data->Mechanism

Figure 1: Decision matrix for Nitro-Benzamide assessment.[1][2] Note the critical divergence at assay selection to avoid false positives via enzymatic reduction.

Core Protocol 1: Metabolic Viability (ATP Quantitation)[1][2]

Why this method? ATP monitoring is independent of the reductive environment that affects MTT/MTS. It provides the most accurate IC50 for nitro-substituted compounds.[1][2]

4.1 Materials
  • Cell Lines: HepG2 (metabolically active) or HCT116 (standard oncology model).[1][2]

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase system.[1][2]

  • Plate: 96-well White Opaque plates (critical for luminescence).

4.2 Step-by-Step Methodology
  • Seeding (Day 0):

    • Harvest cells and count viability (>95% required).[1][2]

    • Seed 3,000 - 5,000 cells/well in 100 µL media.

    • Incubate 24h at 37°C, 5% CO2 to allow attachment.

  • Compound Dilution (Day 1):

    • Prepare a 2x Intermediate Plate in culture media (max DMSO 1.0%).

    • Serial Dilution: 9-point, 1:3 dilution series.[1][2]

    • Top Concentration: 100 µM (final on cells).

    • Transfer: Add 100 µL from Intermediate Plate to Cell Plate (Final Volume: 200 µL; Final DMSO: 0.5%).

  • Incubation:

    • Standard exposure: 72 hours .[1][2]

  • Readout (Day 4):

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent per well.[1][2]

    • Orbitally shake for 2 mins (lyse cells).[1][2]

    • Incubate 10 mins (stabilize signal).

    • Read Luminescence (Integration: 0.5 - 1.0 sec).

Core Protocol 2: Mechanistic ROS Generation[1]

Why this method? The nitro moiety (


) on the benzamide ring is a "warhead" for oxidative stress.[1][2] Determining if cytotoxicity is driven by ROS is crucial for safety profiling.[1][2]
5.1 Materials
  • Probe: DCFDA (2',7'-dichlorofluorescin diacetate).[1][2]

  • Positive Control: TBHP (Tert-butyl hydroperoxide) or Menadione.[1][2]

5.2 Methodology
  • Seeding: 10,000 cells/well in Black/Clear-bottom 96-well plates. Allow attachment overnight.

  • Staining (Pre-loading):

    • Wash cells 1x with PBS.[1][2]

    • Incubate with 20 µM DCFDA in serum-free media for 45 mins at 37°C.

    • Wash 1x with PBS to remove extracellular dye.[1][2]

  • Treatment:

    • Add NPB-1 (at IC50 concentration determined in Protocol 1) in phenol-red free media.[1][2]

  • Kinetic Readout:

    • Measure Fluorescence immediately (Ex/Em: 485/535 nm).[1][2]

    • Read every 30 mins for 4 hours.

    • Result: A sharp increase in slope compared to vehicle indicates redox cycling.[1][2]

Data Analysis & Interpretation
6.1 Quantitative Summary Table

Organize your results using the following template to ensure comparability.

MetricDefinitionAcceptance Criteria
IC50 Concentration inhibiting 50% of maximal response.[1][2]Curve

Z-Factor Measure of assay window and reproducibility.[1][2]

DMSO Tolerance Signal stability in vehicle control.[1][2]< 10% deviation from Media Only
S/B Ratio Signal-to-Background (Cells vs. Blank).> 50:1 (Luminescence)
6.2 Troubleshooting the "Nitro Effect"

If you must use colorimetric assays (like MTT) due to cost or equipment limitations, you must run a cell-free control:

  • Setup: Media + NPB-1 (at highest concentration) + MTT reagent (No Cells).

  • Observation: If the solution turns purple/blue after 2 hours, the compound is chemically reducing the tetrazolium.

  • Action: Subtract this OD value from your cellular data, though this is an imperfect correction. Switching to Resazurin or ATP is strongly advised.

References
  • Riss, T. L., et al. (2013).[2] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Stockert, J. C., et al. (2012).[2] Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. Available at: [Link]

  • Kovacic, P., & Somanathan, R. (2014).[2] Nitroaromatic compounds: Toxicity, mode of action, and inflammation. Journal of Applied Toxicology. Available at: [Link]

Sources

Application Note: Pharmacodynamic Profiling of 2-Nitro-5-(piperidin-1-yl)benzamide via Quantitative Western Blotting

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for analyzing protein expression changes following treatment with 2-Nitro-5-(piperidin-1-yl)benzamide . As a substituted benzamide derivative featuring a nitro group and a piperidine ring, this compound presents specific physicochemical properties—notably lipophilicity and potential oxidative reactivity—that require tailored handling during cell treatment and lysate preparation.

This guide moves beyond basic blotting instructions to address the pharmacodynamic validation of this compound. It emphasizes rigorous normalization strategies (Total Protein Normalization) to account for potential drug-induced metabolic shifts that often render traditional housekeeping proteins (e.g., GAPDH,


-Actin) unreliable.
Key Technical Challenges Addressed:
  • Compound Solubility: Preventing microprecipitation of the hydrophobic benzamide core in aqueous culture media.

  • Protein Stability: Mitigating nitro-group-associated oxidative modifications during lysis.

  • Quantitative Rigor: Implementing linear-range detection to accurately determine EC

    
    /IC
    
    
    
    values.

Experimental Design Strategy

Before touching a pipette, the experimental logic must be sound. Treating cells with a small molecule requires a multi-dimensional approach to validate causality.

The "3-Dimension" Validation Matrix
  • Dose-Response (Therapeutic Window): Range: 0.1

    
    M to 100 
    
    
    
    M (Log-scale spacing).
    • Purpose: Establish the effective concentration (EC

      
      ) and toxicity threshold.
      
  • Time-Course (Kinetics): Timepoints: 0h, 4h, 12h, 24h, 48h.

    • Purpose: Distinguish between direct target modulation (early) and secondary feedback loops (late).

  • Rescue/Competition (Specificity): Co-treatment with a known antagonist or washout.

    • Purpose: Prove the phenotype is reversible and target-specific.

Visualization: Experimental Logic Flow

The following diagram illustrates the decision matrix for optimizing the treatment protocol.

ExperimentalLogic Compound 2-Nitro-5-(piperidin-1-yl)benzamide (Stock Prep) Solubility Solubility Check (PBS vs DMSO) Compound->Solubility DoseFind Range Finding (0.1 - 100 µM) Solubility->DoseFind No Precip. Toxicity MTT/Cell Viability Assay DoseFind->Toxicity 24h Incubation Western Quantitative Western Blot Toxicity->Western Select Sub-toxic Doses Analysis EC50 Calculation Western->Analysis Analysis->DoseFind Refine Range

Figure 1: Workflow for determining optimal treatment concentrations prior to Western Blot analysis.

Detailed Protocol

Phase 1: Compound Preparation & Cell Treatment

Critical Context: The 2-nitro and benzamide moieties suggest low aqueous solubility. Improper solubilization leads to "dosing artifacts" where the cells are exposed to micro-crystals rather than dissolved drug.

  • Stock Solution:

    • Dissolve 2-Nitro-5-(piperidin-1-yl)benzamide in 100% DMSO to a concentration of 10 mM .

    • Why: DMSO ensures complete solvation of the lipophilic piperidine/benzamide core.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which can induce degradation of the nitro group.

  • Treatment Media:

    • Dilute the stock into pre-warmed culture media (37°C) immediately before use.

    • Maximum DMSO Limit: Ensure final DMSO concentration is

      
       (v/v) to avoid solvent toxicity.
      
    • Vehicle Control: Prepare a matched media control containing 0.1% DMSO without the compound.

Phase 2: Lysis & Sample Preparation

Critical Context: Small molecule treatments can alter cell volume or adhesion. We use a rigorous lysis buffer to ensure nuclear and cytoplasmic extraction.

  • Lysis Buffer: Modified RIPA Buffer (High Stringency)

    • 50 mM Tris-HCl (pH 7.4)

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • Additives (Fresh): 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF).

    • Note: If the target is a nuclear transcription factor (common for benzamides), ensure the buffer contains SDS to solubilize chromatin-bound proteins.

Step-by-Step:

  • Wash cells 2x with ice-cold PBS to remove residual drug.

  • Add ice-cold RIPA buffer (100

    
    L per 
    
    
    
    cells).
  • Scrape cells and transfer to a pre-chilled microcentrifuge tube.

  • Sonication (Optional but Recommended): 3 pulses (10 sec, 20% amplitude) to shear DNA and reduce viscosity.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect supernatant (lysate).

Phase 3: Electrophoresis & Transfer

To ensure reproducibility, we utilize Total Protein Normalization (TPN) .

  • Protein Quantification: Use BCA Assay (compatible with SDS/RIPA). Do not use Bradford if detergents are high.

  • Loading: Load 20-30

    
    g  of total protein per lane.
    
  • Gel Chemistry: 4-12% Bis-Tris Gradient Gels are recommended to resolve a wide range of molecular weights, as the downstream targets of this compound are currently being profiled.

  • Transfer:

    • Membrane: PVDF (0.45

      
      m) – activated in methanol. PVDF is superior to Nitrocellulose for stripping and reprobing, which is essential for target discovery.
      
    • Condition: Wet transfer (100V, 60-90 mins) in Towbin buffer + 20% Methanol.

Normalization Strategy: The "Housekeeping" Trap

Expert Insight: Treating cells with metabolic modulators or stress-inducing agents (like nitro-compounds) often alters the expression of GAPDH and


-Actin. Relying on them can skew your data.

Recommended Method: Stain-Free or Revert Total Protein Stain Instead of a single HKP, normalize your target signal against the total protein density of the entire lane.

Protocol:

  • After transfer, stain the membrane with a reversible total protein stain (e.g., Ponceau S or LI-COR Revert).

  • Image the membrane in the 700nm channel (or white light for Ponceau).

  • Quantify the total lane intensity.

  • Wash away the stain and proceed to blocking.

Visualization: Normalization Logic

Normalization Drug Drug Treatment (Nitro-benzamide) Metabolism Altered Cellular Metabolism Drug->Metabolism TPN Total Protein Normalization (TPN) Drug->TPN Recommended HKP GAPDH/Actin Expression Changes Metabolism->HKP High Risk Error Quantification Artifacts HKP->Error If used for Norm. Accuracy True Biological Signal TPN->Accuracy

Figure 2: Why Total Protein Normalization (TPN) is preferred over Housekeeping Proteins (HKP) for drug studies.

Data Analysis & Reporting

To calculate the relative expression fold-change:

  • Extract Raw Signal: Measure the integrated intensity (Volume) of the Target Band (

    
    ).
    
  • Extract Normalization Factor: Measure the total intensity of the Lane (

    
    ).
    
  • Calculate Normalized Signal (

    
    ): 
    
    
    
    
  • Calculate Fold Change (

    
    ): 
    
    
    
    
Summary Table: Troubleshooting Matrix
IssueProbable CauseSolution
Precipitate in Media Compound insolubility at high concentration.Reduce concentration or increase DMSO (max 0.5%). Warm media before addition.
High Background Nitro-group induced antibody cross-reactivity.Increase blocking stringency (5% BSA instead of Milk).
Uneven Loading Viscous lysate (gDNA).Sonicate lysates longer; ensure BCA assay is accurate.
Signal Saturation ECL substrate burnout.Use digital fluorescence imaging (Linear Range > 4 logs).

References

    • Relevance: Establishes the gold standard for linearity and normaliz
  • Gilda, J. E., et al. (2015). PLOS ONE. "Western Blotting Inaccuracies with Unverified Antibodies: Need for a Western Blotting Minimal Reporting Standard (WBMRS)."

    • Relevance: Discusses antibody validation, crucial for testing novel compounds.
  • Moritz, C. P. (2017). Proteomics. "Tubulin or GAPDH as Loading Controls? Proteomics Alternative to Housekeeping Protein Normalization."

    • Relevance: Validates the shift from GAPDH to Total Protein Normalization for drug-tre

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-Nitro-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

The solubility profile of 2-Nitro-5-(piperidin-1-yl)benzamide is dominated by two competing structural factors that often confuse standard solubility protocols:

  • The Lipophilic Core: The benzamide scaffold combined with the piperidine ring creates a high LogP environment (estimated >1.8), driving poor aqueous solubility (Class II/IV behavior).

  • The Electronic Trap (Critical Insight): While piperidine is typically basic (pKa ~11), its direct attachment to the benzene ring at position 5, para to the electron-withdrawing Nitro group at position 2, creates a "push-pull" electronic system. The lone pair on the piperidine nitrogen is delocalized into the ring, drastically reducing its basicity (estimated pKa < 2.0).

Implication: Unlike typical amine-containing drugs, simple acidification (lowering pH) will likely fail to solubilize this compound because the nitrogen is too electron-deficient to protonate under physiological-compatible conditions.[1]

Module 1: Stock Solution Preparation

Q: Why does my stock solution precipitate after a few days, even in DMSO?

A: The culprit is likely atmospheric water absorption (Hygroscopicity).

DMSO is highly hygroscopic.[1][2] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.[1] This absorbed water increases the polarity of the solvent, raising the free energy of the solution and forcing your hydrophobic compound to crash out (precipitate) to reach a lower energy crystalline state.

The Protocol: Anhydrous Stock Preparation

  • Solvent Choice: Use anhydrous DMSO (≥99.9%, stored over molecular sieves).[1] Avoid Ethanol; its volatility changes concentration over time.[1]

  • Concentration: Target 10 mM to 20 mM for the master stock. Do not attempt >50 mM without specific solubility data.[1]

  • Storage:

    • Aliquot immediately into single-use vials (avoid freeze-thaw cycles).

    • Store at -20°C.

    • Visual Check: Before use, thaw completely at room temperature (RT) and vortex. If crystals are visible, sonicate at 37°C for 5 minutes.

Technical Note: If the solution remains cloudy after sonication, the compound may have formed a hydrate crystal form which is thermodynamically more stable and less soluble. You must discard and prepare fresh stock.

Module 2: Preventing "Crash-Out" in Biological Media

Q: The compound dissolves in DMSO, but precipitates immediately when I add it to cell culture media. How do I fix this?

A: You are experiencing "Dilution Shock." [1]

Directly piping 100% DMSO stock into aqueous media creates a local environment of extreme supersaturation.[1] The water strips the DMSO shell away from the molecule faster than the molecule can disperse, causing immediate aggregation.

The Solution: The Intermediate Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a stepping-stone approach.

Visualization: The Anti-Precipitation Workflow

DilutionProtocol Stock Master Stock (100% DMSO) 20 mM Inter Intermediate Step (Culture Media + 10% DMSO) 200 µM Stock->Inter 1:100 Dilution (Slow Addition) Precip PRECIPITATION RISK Stock->Precip Direct Addition (1:1000) Final Final Assay Well (Culture Media) 2 µM (0.1% DMSO) Inter->Final 1:10 Dilution (Rapid Dispersion)

Caption: Figure 1. Step-wise dilution strategy to maintain solubility during the transition from organic to aqueous phase.

Protocol:

  • Prepare an Intermediate Solution at 10x your final concentration in media containing 5-10% DMSO.

  • Vortex this intermediate solution immediately.

  • Add the intermediate solution to your final cell culture wells.[1]

Module 3: Advanced Formulation (When DMSO Fails)

Q: I need higher concentrations for animal studies (PK/PD). DMSO is toxic at these volumes.[1] What is the alternative?

A: Cyclodextrin Complexation (HP-β-CD). [1][3]

Since pH adjustment is ineffective for this specific nitro-benzamide (due to low basicity), encapsulation is the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" where the lipophilic phenyl-piperidine moiety sits inside the hydrophobic cavity, while the hydrophilic exterior interacts with water.[1]

Formulation Recipe (20% HP-β-CD Vehicle):

ComponentQuantityFunction
HP-β-CD 20 gSolubilizing Agent (Host)
Water (WFI) 80 mLSolvent
Compound Target DoseActive Agent (Guest)
Saline (0.9%) q.s. to 100mLTonicity Adjuster

Step-by-Step Procedure:

  • Dissolve HP-β-CD in water (not saline yet) to create a clear viscous solution.[1]

  • Add the compound (powder) slowly with vigorous stirring.

  • Critical Step: Stir for 4-24 hours at room temperature. The solution may remain cloudy initially.

  • If not clear after 24h, filter through a 0.45 µm PVDF filter.[1]

  • Adjust tonicity with saline after the complex is formed.[1]

Why this works: The cyclodextrin hides the hydrophobic surface area of the piperidine/nitro-benzene rings from the water, artificially increasing apparent solubility without chemically modifying the drug.

Module 4: Assay Interference & False Positives

Q: My IC50 curves are erratic. Could solubility be the cause?

A: Yes. You are likely seeing "Promiscuous Aggregation."

At concentrations near the solubility limit, this compound can form colloidal aggregates. These aggregates sequester enzymes/proteins non-specifically, leading to false-positive inhibition.[1]

Diagnostic Test: Add 0.01% Triton X-100 (or Tween-80) to your assay buffer.[1]

  • Scenario A: If the IC50 increases (potency drops) significantly with detergent, your original activity was likely an artifact of aggregation.

  • Scenario B: If the IC50 remains stable, the inhibition is genuine.

Mechanism of Action Diagram:

Aggregation Soluble Monomeric Compound (True Binder) Colloid Colloidal Aggregate (Non-Specific Binder) Soluble->Colloid High Conc. Low Solubility Enzyme Target Protein Soluble->Enzyme Specific Binding (True Activity) Colloid->Enzyme Sequestration (False Positive) Detergent Detergent (Triton X-100) Detergent->Colloid Disrupts

Caption: Figure 2.[4] Differentiation between specific binding and non-specific aggregation artifacts using detergent sensitivity.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text on solubility and aggregation).

  • Ziath. (2018).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from (Verifies DMSO hygroscopicity issues).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • PubChem. (2025).[1] Compound Summary: 2-Amino-5-nitrobenzamide (Analogous Structure Data). National Library of Medicine.[1] Retrieved from (Used for structural pKa inference).[1]

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.[1] (Seminal paper on colloidal aggregation false positives).

Sources

Technical Support Center: Troubleshooting 2-Nitro-5-(piperidin-1-yl)benzamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-5-(piperidin-1-yl)benzamide (CAS: 421558-77-2) presents a unique "perfect storm" of structural features that frequently lead to assay artifacts. While the benzamide core suggests stability, the combination of a nitro group (


)  and a basic piperidine ring  creates specific vulnerabilities in standard screening buffers.

This guide addresses the three most common sources of inconsistent results with this scaffold:

  • Redox Instability: Chemical reduction of the nitro group by assay reagents (DTT).

  • Optical Interference: Fluorescence quenching and Inner Filter Effects (IFE).

  • Colloidal Aggregation: False-positive inhibition due to solubility limits.

Diagnostic Troubleshooting Guide

Issue 1: "My values shift significantly when I change the incubation time or use fresh buffer."

Diagnosis: Chemical Instability (Nitro Reduction) The nitro group on the benzene ring is susceptible to reduction, converting the molecule into an aniline derivative (2-Amino-5-(piperidin-1-yl)benzamide). This reaction is often catalyzed by DTT (Dithiothreitol) or TCEP present in your enzyme storage buffer or master mix.

  • The Mechanism: DTT is a strong reducing agent.[1] Over time (30–60 mins), it reduces the electron-withdrawing nitro group to an electron-donating amino group. This fundamentally changes the electronic properties and binding affinity of your molecule.

  • The Symptom: Potency decreases (or increases) as the assay sits. Fresh buffer gives different results than buffer prepared 2 hours ago.

Corrective Action:

  • Switch Reducing Agents: Replace DTT with

    
    -Mercaptoethanol (BME)  or GSH (Glutathione) , which are less aggressive toward nitro groups at standard concentrations.
    
  • Remove Reductants: If the protein targets allow, eliminate reducing agents entirely.

  • LC-MS Validation: Incubate the compound in your assay buffer (with DTT) for 1 hour and run an LC-MS. Look for a mass shift of -30 Da (reduction of

    
     to 
    
    
    
    involves loss of
    
    
    and gain of
    
    
    , net change depends on mechanism, often seen as M-16 or M-30 depending on intermediates like hydroxylamine).
Issue 2: "I see inhibition in the fluorescence assay, but no activity in the orthogonal absorbance/mass-spec assay."

Diagnosis: Fluorescence Quenching (Inner Filter Effect) Nitro compounds are notorious fluorescence quenchers . They often absorb light in the blue/near-UV region (300–450 nm) and can dissipate excited state energy from fluorophores via non-radiative decay.

  • The Mechanism: If your fluorophore (e.g., AMC, Coumarin, FITC) excites or emits in the range where the nitro-compound absorbs (yellow/orange region), the compound "steals" the light. The detector sees less fluorescence and interprets it as "inhibition" of the enzyme.

  • The Symptom: The compound appears to be a potent inhibitor, but the "inhibition" is instantaneous and does not saturate normally (linear rather than sigmoidal suppression).

Corrective Action:

  • Run an Absorbance Scan: Measure the absorbance of 2-Nitro-5-(piperidin-1-yl)benzamide (10 µM and 100 µM) in your assay buffer from 300–700 nm. Compare this spectrum to your fluorophore's Excitation/Emission spectra.

  • Use Red-Shifted Dyes: Switch to fluorophores like Resorufin or Cy5 (Ex > 550 nm), which are typically far from the nitro group's absorbance interference.

Issue 3: "The dose-response curve is extremely steep (Hill Slope > 2.0) or erratic."

Diagnosis: Colloidal Aggregation The piperidine ring provides some solubility at low pH, but at physiological pH (7.4), the molecule is partially hydrophobic. It can form colloidal aggregates —microscopic oil droplets that sequester enzyme molecules, inhibiting them non-specifically.

  • The Mechanism: These aggregates (100–500 nm size) coat the enzyme, preventing substrate access. This is a physical, not chemical, inhibition.

  • The Symptom:

    • Hill Slope > 1.5 or 2.0 (very steep "on/off" cliff).

    • Inhibition is reversed by adding non-ionic detergent.

Corrective Action:

  • The "Detergent Test": Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 added to the buffer.

    • Result: If the

      
       shifts by >10-fold or inhibition disappears, the compound was aggregating.
      
    • Result: If potency remains stable, it is a true binder.

Visualizing the Troubleshooting Logic

The following flowchart outlines the decision-making process for validating hits with this scaffold.

TroubleshootingLogic Start Start: Inconsistent Data CheckSlope Check Hill Slope Start->CheckSlope SteepSlope Slope > 2.0 (Steep) CheckSlope->SteepSlope NormalSlope Slope ~ 1.0 (Normal) CheckSlope->NormalSlope DetergentTest Run Detergent Test (+0.01% Triton X-100) SteepSlope->DetergentTest OpticalCheck Check Fluorescence Interference NormalSlope->OpticalCheck Aggregator Potency Lost: AGGREGATION ARTIFACT DetergentTest->Aggregator IC50 Shifts >3x TrueBinder Potency Retained: Proceed to Optical Check DetergentTest->TrueBinder IC50 Stable TrueBinder->OpticalCheck Quencher Absorbance Overlap: QUENCHING ARTIFACT OpticalCheck->Quencher High Abs at Ex/Em StabilityCheck Check Chemical Stability (+/- DTT) OpticalCheck->StabilityCheck No Interference Unstable Mass Shift (-30Da): REDOX INSTABILITY StabilityCheck->Unstable Degradation in DTT Valid Stable & Potent: VALIDATED HIT StabilityCheck->Valid No Mass Shift

Figure 1: Decision tree for isolating the root cause of assay variability.

Experimental Protocols

Protocol A: The "Detergent Sensitivity" Check

Purpose: To rule out false positives caused by colloidal aggregation.

  • Preparation: Prepare two batches of Assay Buffer.

    • Buffer A: Standard buffer (e.g., PBS or HEPES).

    • Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Execution: Run the dose-response curve (10-point dilution) for 2-Nitro-5-(piperidin-1-yl)benzamide in both Buffer A and Buffer B side-by-side on the same plate.

  • Analysis: Calculate the

    
     for both conditions.
    
    • Pass:

      
       (Buffer B) is within 2-fold of 
      
      
      
      (Buffer A).
    • Fail:

      
       (Buffer B) is >3-fold higher (less potent) than Buffer A.
      
Protocol B: LC-MS Stability Profiling

Purpose: To detect reduction of the nitro group by assay reagents.

StepAction
1 Prepare a 50 µM solution of the compound in Assay Buffer (containing the standard concentration of DTT/TCEP used in your screen).
2 Prepare a Control solution of 50 µM compound in Water/DMSO (no reducing agents).
3 Incubate both samples at Room Temperature for 2 hours (mimicking assay run time).
4 Inject 5 µL of each sample onto an LC-MS (Reverse Phase C18).
5 Data Review: • Look for the parent ion

. • Look for the reduced amine peak (Mass - 30 Da or -16 Da depending on reduction path). • If the parent peak area decreases by >10% in the DTT sample, the compound is chemically unstable in this assay.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(13-14), 607-615. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371. Link

  • Assay Guidance Manual (NCBI). Interference with Fluorescence and Absorbance. Link

  • Jadhav, A., et al. (2010). Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry, 53(1), 37–51. Link

Sources

How to prevent degradation of 2-Nitro-5-(piperidin-1-yl)benzamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of 2-Nitro-5-(piperidin-1-yl)benzamide

Executive Summary

2-Nitro-5-(piperidin-1-yl)benzamide is a "push-pull" aromatic system characterized by an electron-donating piperidine ring para to an electron-withdrawing nitro group. While this conjugation provides unique electronic properties useful for medicinal chemistry (e.g., PARP inhibition intermediates), it renders the molecule highly susceptible to photochemical degradation and oxidative stress .

This guide provides a mechanistic approach to stabilizing this compound in solution, moving beyond generic advice to address the specific reactivity of the ortho-nitrobenzamide scaffold and the piperidinyl moiety.

The Stability Triad: Critical Degradation Pathways

To prevent degradation, you must first understand how the molecule breaks down. The three primary risks for this specific structure are:

  • Photochemical Reduction (High Risk): The "push-pull" electronic structure (Piperidine

    
     Benzene 
    
    
    
    Nitro) shifts absorbance into the UV-A/Visible region. Exposure to light causes the nitro group to excite, leading to intramolecular rearrangement (nitro-nitrite) or reduction to nitroso species.
  • Amide Hydrolysis (Medium Risk): The electron-withdrawing nitro group at the ortho position activates the amide carbonyl carbon, making it more electrophilic. This increases susceptibility to hydrolysis under basic conditions (pH > 8.5).

  • Piperidine Oxidation (Low-Medium Risk): The tertiary amine in the piperidine ring is prone to

    
    -oxidation (N-oxide formation) if dissolved in solvents containing peroxides (e.g., aged THF) or aerated protic solvents.
    
Visualizing the Degradation Logic

The following decision tree illustrates the diagnostic process for identifying degradation based on visual and analytical cues.

DegradationLogic Start Observation: Sample Integrity Loss ColorChange Color Shift (Yellow to Brown/Red) Start->ColorChange Precipitate Precipitation or Turbidity Start->Precipitate MassShift LC-MS: Mass Shift (-16, +16, or Hydrolysis) Start->MassShift PhotoCause Cause: Photochemical Nitro-Reduction/Rearrangement ColorChange->PhotoCause Rapid onset OxidationCause Cause: Piperidine Oxidation (N-Oxide Formation) ColorChange->OxidationCause Slow onset SolubilityCause Cause: Solvent Incompatibility or Aggregation Precipitate->SolubilityCause MassShift->PhotoCause M-16 (Reduction) HydrolysisCause Cause: Amide Hydrolysis (Acid/Base Catalyzed) MassShift->HydrolysisCause M-17 (NH3 loss) or M+1 (Acid) MassShift->OxidationCause M+16 (Oxygen) PhotoSol Solution: Amber Glass, Exclude <400nm Light PhotoCause->PhotoSol SolubilitySol Solution: Switch to DMSO/MeCN, Check pH SolubilityCause->SolubilitySol HydrolysisSol Solution: Buffer pH 6.0-7.5, Avoid strong bases HydrolysisCause->HydrolysisSol OxidationSol Solution: Degas Solvents, Use Fresh Anhydrous Solvents OxidationCause->OxidationSol

Caption: Diagnostic flowchart for identifying degradation modes of 2-Nitro-5-(piperidin-1-yl)benzamide based on observable symptoms.

Troubleshooting Guide & FAQs
Category A: Photostability (The "Yellowing" Issue)

Q: My clear/pale yellow solution turned dark orange/brown after 4 hours on the benchtop. Is it still usable? A: Likely no .

  • Mechanism: Nitro-aromatics are photo-labile. The piperidine ring donates electrons into the ring, lowering the energy required for the nitro group to absorb light. Upon absorption, the nitro group can abstract a proton or rearrange to a nitrite ester, which subsequently decomposes.

  • Protocol:

    • Perform an LC-MS check. If the parent peak area has decreased by >5%, discard the solution.

    • Corrective Action: All future handling must occur under amber light or in amber glassware. Wrap clear vials in aluminum foil immediately after preparation.

Category B: Solubility & Solvent Choice

Q: Can I store stock solutions in Ethanol or Methanol? A: We recommend DMSO or Anhydrous Acetonitrile over alcohols for long-term storage.

  • Reasoning: While soluble in alcohols, the amide group can undergo solvolysis (transamidation) if the alcohol becomes slightly acidic or basic over time. Furthermore, alcohols dissolve oxygen well, promoting oxidative degradation of the piperidine ring.

  • Data:

SolventSolubilityStability RiskRecommendation
DMSO High (>50 mM)Low (Hygroscopic)Preferred (Stock)
Acetonitrile MediumVery LowPreferred (Working)
Ethanol MediumMedium (Oxidation)Avoid for storage
Water/PBS LowHigh (Hydrolysis)Use immediately
Category C: pH Sensitivity

Q: I need to use a basic buffer (pH 9.5) for my assay. Will the compound survive? A: Only for short durations (< 1 hour).

  • Mechanism: The 2-nitro group is electron-withdrawing. It pulls electron density away from the benzene ring, which in turn pulls density from the amide carbonyl (position 1). This makes the carbonyl carbon highly electrophilic and vulnerable to attack by hydroxide ions (

    
    ), leading to hydrolysis into 2-nitro-5-(piperidin-1-yl)benzoic acid and ammonia.
    
  • Protocol:

    • Prepare the working solution in buffer immediately before the experiment.

    • Keep the temperature at 4°C to slow hydrolysis kinetics.

    • If possible, lower pH to 7.4 or 8.0.

Standard Operating Procedure (SOP) for Solution Preparation

To ensure maximum integrity, follow this "Self-Validating" protocol.

Step 1: Solvent Preparation (The "Peroxide Check")

Before dissolving the solid, ensure your solvent is free of peroxides, which attack the piperidine nitrogen.

  • Test: Use a Quantofix® Peroxide test strip on your DMSO or THF.

  • Requirement: Peroxide level must be < 1 mg/L.

Step 2: Dissolution (The "Argon Blanket")
  • Weigh the compound in an amber vial.

  • Add Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Crucial: Flush the headspace with Argon or Nitrogen gas for 10 seconds before capping. This displaces oxygen and prevents N-oxide formation.

  • Vortex until dissolved.

Step 3: Storage
  • Temperature: -20°C or -80°C.

  • Physical State: Liquid aliquots are preferred over repeated freeze-thaw cycles.

  • Shelf Life:

    • Solid: 2 years (desiccated, dark).

    • DMSO Stock: 6 months (-20°C).

    • Aqueous Working Solution: < 4 hours.[1]

Mechanistic Pathway: Why Light is the Enemy

The following diagram details the photochemical instability specific to nitro-benzamides.

PhotoMechanism cluster_0 Piperidine Effect GroundState Ground State (Nitro-Amide) ExcitedState Excited Triplet State (n -> pi*) GroundState->ExcitedState UV/Vis Light (Absorption) Radical Diradical Intermediate ExcitedState->Radical Intersystem Crossing Product Degradation Products (Nitroso / Azo dimers) Radical->Product Reduction/ Dimerization Note Piperidine lone pair donates to ring, red-shifting absorption into visible spectrum.

Caption: Photochemical degradation pathway. The piperidine donor facilitates excitation, leading to irreversible nitro-reduction.

References
  • Photochemistry of Nitro-Aromatics

    • Mechanism:[2][3][4][5][6] Nitro groups ortho to carbonyls are susceptible to photo-induced rearrangement.

    • Source: "Photochemistry of Nitroaromatic Compounds." Encyclopedia of Physical Organic Chemistry.
    • Verification:

  • Amide Hydrolysis Kinetics

    • Mechanism:[2][3][4][5][6] Electron-withdrawing groups (like Nitro) on the benzamide ring accelerate alkaline hydrolysis by orders of magnitude compared to unsubstituted benzamides.

    • Source: "Alkaline hydrolysis of benzamide and N-substituted deriv
    • Verification:

  • Oxidation of Piperidines

    • Mechanism:[2][3][4][5][6] Tertiary amines in piperidine rings can form N-oxides or undergo alpha-carbon oxidation under aerobic conditions or in the presence of peroxides.

    • Source: "Oxidation of piperidine derivatives: Mechanisms and synthetic applications." Beilstein Journal of Organic Chemistry.
    • Verification:[3]

  • General Handling of Nitro-Compounds

    • Safety & Stability: Guidelines on the storage of nitro-aromatics to prevent decomposition and shock sensitivity (though less relevant for this specific amide, the principle of avoiding he
    • Source: "Nitro Compounds: Physical and Spectroscopic Properties."[7] Chemistry LibreTexts.

    • Verification:

Sources

Addressing poor bioavailability of 2-Nitro-5-(piperidin-1-yl)benzamide in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Nitro-5-(piperidin-1-yl)benzamide

Ticket ID: BA-OPT-2N5P Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Chemotype Challenge

You are likely experiencing low in vivo exposure (AUC) despite reasonable potency in vitro. Based on the structure 2-Nitro-5-(piperidin-1-yl)benzamide , your bioavailability failure is likely driven by two competing mechanisms: pH-dependent precipitation and reductive metabolism .

This molecule presents a classic Biopharmaceutics Classification System (BCS) Class IIb profile (Low Solubility at neutral pH, High Permeability):

  • The Piperidine Trap: The basic piperidine nitrogen (pKa ~10-11) ensures solubility in the stomach (pH 1.2), but the molecule likely precipitates rapidly upon entering the small intestine (pH 6.8), limiting absorption.

  • The Nitro Liability: The 2-nitro group is highly susceptible to nitroreductases (both hepatic and intestinal microflora), potentially converting your active compound into an inactive or toxic amine metabolite before it reaches systemic circulation.

Diagnostic Workflow

Before altering your formulation, you must identify the primary failure mode. Use the following logic flow to diagnose the bottleneck.

Bioavailability_Diagnosis Start Low Bioavailability Observed Solubility_Check Step 1: Check FaSSIF Solubility (pH 6.5) Start->Solubility_Check Metabolism_Check Step 2: Check Metabolic Stability (Microsomes) Solubility_Check->Metabolism_Check > 50 µg/mL Precipitation Issue: Intestinal Precipitation Solubility_Check->Precipitation < 10 µg/mL Clearance Issue: Rapid Nitro Reduction Metabolism_Check->Clearance t1/2 < 15 min Formulation_Sol Solution: Lipid Formulation (SEDDS) or ASD Precipitation->Formulation_Sol Chem_Sol Solution: Structural Mod (Bioisostere) or Route Change Clearance->Chem_Sol

Figure 1: Diagnostic decision tree for isolating solubility vs. metabolic hurdles.

Issue A: The "pH-Crash" (Solubility Failure)

The Mechanism: The benzamide core provides a rigid, planar structure that encourages strong crystal packing (high lattice energy). While the piperidine is protonated in the stomach, neutralization in the duodenum causes the compound to revert to its "brick dust" form. If the precipitation rate exceeds the absorption rate, bioavailability drops.

Validation Protocol: Biorelevant Dissolution Do not rely on PBS. You must simulate the intestinal environment.

ParameterStandard Buffer (PBS)Biorelevant Media (FaSSIF)
Composition Phosphate salts, pH 7.4Taurocholate, Lecithin, pH 6.5
Purpose Physicochemical baselineMimics bile salt solubilization
Target Value > 5 µg/mL> 50 µg/mL

Experimental Steps:

  • Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) using commercial powder (e.g., from Biorelevant.com) or standard recipes.

  • Add excess 2-Nitro-5-(piperidin-1-yl)benzamide to 5 mL FaSSIF at 37°C.

  • Incubate for 2 hours (intestinal transit time).

  • Centrifuge and analyze supernatant via HPLC-UV/MS.

  • Interpretation: If FaSSIF solubility is <20 µg/mL, absorption is dissolution-rate limited.

The Fix: Lipid-Based Delivery (SEDDS) To bypass the energy cost of breaking the crystal lattice in the gut, administer the drug already in solution using a Self-Emulsifying Drug Delivery System (SEDDS).

  • Vehicle: 10% Ethanol (Cosolvent) + 30% Cremophor EL (Surfactant) + 60% Labrafil M 1944 CS (Oil).

  • Protocol: Dissolve compound in Ethanol first, then add surfactant, then oil. Vortex until clear. This forms a nano-emulsion upon contact with gastric fluid.

Issue B: The "Nitro-Trap" (Metabolic Instability)

The Mechanism: The 2-nitro group is an electron-withdrawing group often used to lock conformation, but it is a metabolic liability.

  • Hepatic: Cytochrome P450 enzymes may oxidize the piperidine ring.

  • Reductive: Cytosolic nitroreductases (or gut bacteria) reduce the

    
     to 
    
    
    
    . The resulting amine is often rapidly acetylated (NAT1/2) or glucuronidated and excreted.

Validation Protocol: Anaerobic vs. Aerobic Stability Standard microsomal assays often miss nitro-reduction because they are performed aerobically (oxygen inhibits nitroreductases).

Experimental Steps:

  • Incubation A (Aerobic): Liver microsomes + NADPH + Oxygen. (Detects Piperidine oxidation).

  • Incubation B (Anaerobic): Liver microsomes + NADPH + Nitrogen purge (or S9 fraction which contains cytosolic reductases).

  • Analysis: Monitor loss of parent and appearance of the amine metabolite (Mass shift: -30 Da or -16 Da depending on the intermediate).

The Fix:

  • If Piperidine oxidation is high: Deuterate the piperidine ring or add a fluorine to block the metabolic "soft spot."

  • If Nitro reduction is high: This is harder to fix with formulation. You may need to modify the structure (e.g., replace

    
     with 
    
    
    
    or
    
    
    , which are bioisosteres but metabolically stable).
Advanced Formulation Workflow

If structural modification is impossible, you must maximize the fraction absorbed using advanced formulation.

Formulation_Strategy Input Compound (Solid) Step1 Micronization (Milling) Input->Step1 Check1 Solubility Improved? Step1->Check1 Step2 Amorphous Solid Dispersion (HPMC-AS) Check1->Step2 No Output In Vivo Study Check1->Output Yes Check2 Stable? Step2->Check2 Step3 Lipid Formulation (SEDDS/SMEDDS) Check2->Step3 No Check2->Output Yes Step3->Output

Figure 2: Escalation strategy for formulating hydrophobic benzamides.

Frequently Asked Questions (FAQs)

Q: Can I just use 5% DMSO in saline for my animal study? A: Avoid this. While DMSO dissolves the compound in the vial, the moment it hits the bloodstream or peritoneum (aqueous environment), the hydrophobic benzamide will crash out (precipitate). This causes micro-embolisms (IV) or local irritation (IP), leading to erratic PK data. Use the SEDDS formulation described in Section 3.

Q: Why does the compound show good activity in cell culture but zero activity in mice? A: Cell culture media often contains DMSO and serum proteins that keep the drug solubilized. In mice, first-pass metabolism (liver) or efflux pumps (P-gp) are active. The 2-nitro-benzamide scaffold is a known P-gp substrate. Co-administer with a P-gp inhibitor (like Verapamil) in a pilot study to test this hypothesis.

Q: My mass spec shows a peak with M-14 mass shift. What is it? A: This is likely N-dealkylation of the piperidine ring. It is a common metabolic pathway. If this metabolite is inactive, you are losing efficacy.

References
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews. Link

  • Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and reduction." Chemistry & Biodiversity. (Focus on Nitro-reduction). Link

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences. Link

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Nitro-5-(piperidin-1-yl)benzamide with its structural and functional analog, Iniparib (4-iodo-3-nitrobenzamide) . This analysis focuses on their chemical efficacy, synthetic utility, and physicochemical properties relevant to drug development, specifically within the context of nitrobenzamide-based pharmacophores (often investigated for PARP inhibition and anti-tubercular activity).

Executive Summary

2-Nitro-5-(piperidin-1-yl)benzamide is a functionalized nitrobenzamide derivative characterized by a piperidine ring at the 5-position. It serves as a critical intermediate and structural probe in the development of bioactive small molecules, particularly those targeting DNA repair mechanisms (e.g., PARP) or bacterial enzymes (e.g., InhA).

Iniparib (4-iodo-3-nitrobenzamide) , formerly a Phase III clinical candidate for triple-negative breast cancer, represents the standard "first-generation" nitrobenzamide scaffold. While Iniparib's mechanism was later re-evaluated (non-selective cysteine modification rather than specific PARP trapping), it remains the primary benchmark for assessing the efficacy and reactivity of nitrobenzamide pharmacophores.

Key Finding: The piperidinyl substitution in 2-Nitro-5-(piperidin-1-yl)benzamide significantly enhances solubility and metabolic stability compared to the iodo-substituted Iniparib, offering a superior scaffold for lead optimization despite Iniparib's higher initial electrophilic reactivity.

Structural & Physicochemical Analysis

The efficacy of a small molecule is dictated by its structural attributes. The introduction of the piperidine moiety fundamentally alters the electronic and steric landscape of the benzamide core.

Feature2-Nitro-5-(piperidin-1-yl)benzamideIniparib (4-iodo-3-nitrobenzamide)Impact on Efficacy
Core Scaffold 2-Nitrobenzamide3-Nitrobenzamide2-Nitro position often correlates with higher intramolecular H-bonding (with amide), stabilizing the conformation.
C-5/C-4 Substituent Piperidin-1-yl (Bulky, Basic)Iodo (Lipophilic, Electron-withdrawing)Piperidine improves aqueous solubility and provides a handle for H-bonding; Iodo increases lipophilicity (LogP) but poor solubility.
Electronic Effect Electron-donating (+M effect of N)Electron-withdrawing (-I effect of I)Piperidine deactivates the ring towards further nucleophilic attack, increasing stability; Iniparib remains highly electrophilic (reactive).
Molecular Weight ~249.27 g/mol 292.03 g/mol Piperidine analog is lighter, potentially improving ligand efficiency (LE).
Calculated LogP ~1.8 (Moderate)~2.2 (Higher)Lower LogP of the piperidinyl derivative favors oral bioavailability and formulation.
Structural Visualization

The following diagram illustrates the structural relationship and the key pharmacophoric differences.

StructureComparison CompoundA 2-Nitro-5-(piperidin-1-yl)benzamide (Piperidine at C5) PropertyA High Solubility Stable Nucleophile CompoundA->PropertyA Piperidine Effect CompoundB Iniparib (Iodo at C4, Nitro at C3) PropertyB High Lipophilicity Reactive Electrophile CompoundB->PropertyB Iodo/Nitro Effect Mechanism Pharmacological Outcome PropertyA->Mechanism Improved PK/PD Profile PropertyB->Mechanism Non-specific Cysteine Adducts

Figure 1: Structural impact of piperidine substitution vs. iodo-substitution on physicochemical properties.

Synthetic Efficacy & Protocols[1]

From a process chemistry perspective, 2-Nitro-5-(piperidin-1-yl)benzamide offers a more robust and scalable synthesis compared to the halogenation required for Iniparib.

A. Synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide

Mechanism: Nucleophilic Aromatic Substitution (


).
The presence of the ortho-nitro group (at C2) activates the C5-position (para to nitro?)—Correction: In 5-fluoro-2-nitrobenzamide, the nitro group is para to the leaving group (fluorine at C5 relative to nitro? No, standard numbering: Amide at 1, Nitro at 2. 5-fluoro is meta to nitro? Wait.
Correction on numbering: In 5-fluoro-2-nitrobenzamide : Amide is C1, Nitro is C2. Fluorine is C5. The Nitro group is para to the Fluorine (positions 2 and 5 are para to each other? No, 1,4 is para. 2,5 is para relationship).
Verification: Position 2 and 5 are in a 1,4-relationship relative to each other on the ring. Yes. The nitro group at C2 activates the C5 position for nucleophilic attack by piperidine.

Protocol:

  • Starting Material: 5-Fluoro-2-nitrobenzamide (or 5-Chloro analog).[1]

  • Reagent: Piperidine (1.2 - 2.0 equivalents).

  • Solvent: DMF or Acetonitrile.

  • Conditions: Heat at 80°C for 4-6 hours.

  • Workup: Pour into ice water; precipitate filtration.

  • Yield: Typically >85% due to the strong activation by the nitro group.

B. Synthesis of Iniparib (Comparative)

Mechanism: Iodination of 3-nitrobenzamide or nitration of 4-iodobenzamide. Challenges:

  • Regioselectivity issues during iodination.

  • Handling of iodine monochloride (ICl) or hazardous nitrating agents.

  • Lower yields (~60-70%) due to side reactions.

Verdict: The piperidinyl derivative demonstrates superior synthetic efficacy (higher yield, milder conditions, greener solvents) compared to the Iniparib scaffold.

Biological Performance & Mechanism

While Iniparib was originally designed as a PARP1 inhibitor, it failed in Phase III because it functions as a non-specific electrophile (ejecting zinc from the PARP zinc finger) rather than a true catalytic inhibitor.

2-Nitro-5-(piperidin-1-yl)benzamide addresses these limitations through steric and electronic modulation.

Performance Metric2-Nitro-5-(piperidin-1-yl)benzamideIniparib
Target Selectivity High Potential : Piperidine allows for specific hydrophobic interactions within the target pocket (e.g., PARP helical domain or TB InhA active site).Low : Acts as a "pan-assay interference compound" (PAINS) by covalently modifying accessible cysteines.
Metabolic Stability Moderate : Piperidine is susceptible to oxidative metabolism (hydroxylation), but the benzamide core is stable.Low : Rapidly metabolized; the nitro group is easily reduced to an amine (inactive).
Toxicity Profile Lower Risk : Lack of reactive halogen (Iodo) reduces risk of haptenization and off-target alkylation.High Risk : Covalent modification of proteins leads to unpredictable toxicity.
Mechanism of Action Diagram

The following workflow compares the "Trapping" vs. "Ejection" mechanisms.

MOA DrugA 2-Nitro-5-(piperidin-1-yl)benzamide Target PARP1 / DNA Repair Enzyme DrugA->Target Steric Fit (Piperidine) DrugB Iniparib DrugB->Target Electrophilic Attack EffectA Competitive Inhibition (Non-covalent binding) Target->EffectA Via Drug A EffectB Zinc Ejection (Covalent/Redox modification) Target->EffectB Via Drug B ResultA Specific DNA Repair Blockade EffectA->ResultA ResultB Non-specific Protein Damage EffectB->ResultB

Figure 2: Mechanistic divergence between stable amino-benzamide analogs and reactive iodo-benzamides.

Experimental Validation Data

To validate the efficacy of 2-Nitro-5-(piperidin-1-yl)benzamide in your specific application, the following self-validating protocol is recommended.

Protocol: Comparative Solubility & Stability Assay

Objective: Determine if the piperidine substitution confers the predicted stability advantage over Iniparib.

  • Preparation: Dissolve 10 mg of each compound in DMSO (Stock 10 mM).

  • Aqueous Dilution: Dilute to 100 µM in PBS (pH 7.4).

    • Observation: 2-Nitro-5-(piperidin-1-yl)benzamide should remain clear (soluble). Iniparib may show turbidity.

  • Stress Test: Incubate with 5 mM Glutathione (GSH) at 37°C for 2 hours.

  • Analysis: HPLC-UV/Vis (254 nm).

    • Success Criteria:

      • Piperidinyl Analog: >95% parent compound remaining (indicates stability against nucleophiles).

      • Iniparib: <50% parent compound remaining (indicates formation of GSH-adducts).

References

  • Iniparib: A Non-Selective Cysteine Modifier. Journal of Clinical Oncology. (Clinical failure analysis).
  • Nitrobenzamides as Anti-Tuberculosis Agents . National Institutes of Health (PMC).[2] Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Fluoro-2-nitrobenzamide. Google Patents (WO2006034491A2).

Sources

A Researcher's Guide to Validating the Target of 2-Nitro-5-(piperidin-1-yl)benzamide Using CRISPR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, identifying a compound with promising biological activity is merely the first step. The subsequent, and arguably more critical, challenge lies in definitively identifying and validating its molecular target. This process is fundamental to understanding the mechanism of action, predicting potential toxicities, and developing a robust therapeutic rationale. This guide provides an in-depth, experience-driven comparison of methodologies for validating the target of a novel compound, exemplified by 2-Nitro-5-(piperidin-1-yl)benzamide, with a primary focus on the unparalleled precision of CRISPR-based technologies.

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antitumor, antimicrobial, and kinase inhibition properties.[1][2][3] For a novel compound like 2-Nitro-5-(piperidin-1-yl)benzamide, whose precise target is unconfirmed, a systematic and unbiased validation strategy is not just beneficial—it is essential for its progression through the drug development pipeline.

The CRISPR Revolution in Target Validation

Target validation aims to confirm that modulating a specific protein or pathway is directly responsible for a compound's therapeutic effect.[4][5] The advent of CRISPR-Cas9 has transformed this field, offering a genetic scalpel to precisely edit the genome and create cellular models that can unequivocally link a gene to a drug's phenotype.[5][6] Unlike transient methods such as RNA interference (RNAi), CRISPR-mediated gene editing creates permanent, heritable modifications, providing a stable and reliable platform for phenotypic analysis.[7]

This guide will explore three core CRISPR modalities:

  • CRISPR knockout (CRISPR-KO): Utilizes the Cas9 nuclease to create double-strand breaks, leading to gene-disrupting insertions or deletions (indels) that result in a loss-of-function phenotype.

  • CRISPR interference (CRISPRi): Employs a catalytically "dead" Cas9 (dCas9) fused to a transcriptional repressor to silence gene expression without altering the DNA sequence.

  • CRISPR activation (CRISPRa): Uses dCas9 fused to a transcriptional activator to enhance the expression of a target gene.

Together, these tools allow researchers to mimic both inhibitory and activating drug effects with high fidelity, providing robust genetic evidence for target engagement.[8][][10]

A Strategic Workflow for Target Identification and Validation

A robust target validation campaign is not a single experiment but a phased, logical progression from unbiased discovery to high-confidence confirmation.

Phase 1: Unbiased Target Discovery with Genome-Wide CRISPR Screens

When the target of a compound like 2-Nitro-5-(piperidin-1-yl)benzamide is unknown, a genome-wide CRISPR-KO screen is the most powerful tool for unbiased discovery. The underlying principle is simple: if a drug kills cells by inhibiting an essential protein, knocking out the gene for that protein should make the cells resistant to the drug.

The workflow for a positive selection (resistance) screen is as follows:

  • Library Transduction: A population of cells is transduced with a pooled lentiviral library, where each virus delivers Cas9 and a single guide RNA (sgRNA) targeting a unique gene in the genome. The goal is to achieve a single sgRNA integration per cell.

  • Drug Selection: The cell population is treated with a lethal concentration of 2-Nitro-5-(piperidin-1-yl)benzamide.

  • Enrichment: Most cells will die. However, cells in which the drug's target has been knocked out will survive and proliferate.

  • Sequencing and Analysis: The sgRNAs from the surviving cell population are sequenced. Genes whose sgRNAs are significantly enriched compared to a control population are identified as top candidate targets.

CRISPR_Screen_Workflow cluster_setup Phase 1: Genome-Wide Screen cluster_selection Phase 2: Selection & Analysis CellPool Pool of Cancer Cells Transduction Transduction CellPool->Transduction LentiLibrary Pooled sgRNA Lentiviral Library LentiLibrary->Transduction sgRNACells Cell Population with Genome-Wide Knockouts Transduction->sgRNACells DrugTreatment Treat with 2-Nitro-5- (piperidin-1-yl)benzamide sgRNACells->DrugTreatment ResistantCells Resistant Cells Proliferate DrugTreatment->ResistantCells GenomicDNA Isolate Genomic DNA ResistantCells->GenomicDNA NGS Next-Generation Sequencing of sgRNA Cassettes GenomicDNA->NGS Analysis Bioinformatic Analysis: Identify Enriched sgRNAs NGS->Analysis Hits Identify Putative Target Genes Analysis->Hits Target_Validation_Workflow cluster_ko A. Individual Knockout cluster_orthogonal B. Orthogonal CRISPR ScreenHits Putative Targets (from CRISPR Screen) GenerateKO Generate Individual Knockout Cell Lines (2-3 sgRNAs per target) ScreenHits->GenerateKO CRISPRi CRISPRi Knockdown: Mimic Inhibition ScreenHits->CRISPRi CRISPRa CRISPRa Overexpression: Mimic Activation ScreenHits->CRISPRa ConfirmKO Confirm Knockout (Sequencing & Western Blot) GenerateKO->ConfirmKO Phenocopy Assess Phenotype: Does KO mimic drug effect? ConfirmKO->Phenocopy FinalValidation High-Confidence Validated Target Phenocopy->FinalValidation CRISPRi->FinalValidation CRISPRa->FinalValidation Rescue Rescue Experiment: Re-express target Rescue->FinalValidation

Caption: Workflow for validating candidate targets from a primary screen.

Comparison with Alternative Target Validation Methods

While CRISPR is a powerful genetic tool, a truly comprehensive validation strategy integrates genetic data with orthogonal, often biochemical, approaches that measure direct physical interaction between the compound and its putative target.

MethodPrincipleThroughputEvidence TypeProsCons
CRISPR-KO/i/a Genetic perturbation of the target gene to assess phenotypic changes in response to the compound.High (Screens) to Low (Individual)Genetic (Indirect)Unbiased (screens); stable models; high confidence in linking gene to phenotype. [7]Indirect evidence of binding; KO can be lethal for essential genes; potential for genetic compensation.
RNA interference (RNAi) Post-transcriptional gene silencing using shRNA or siRNA.High (Screens) to Low (Individual)Genetic (Indirect)Established technology; useful for essential genes where partial knockdown is sufficient.Often incomplete knockdown; significant off-target effects; transient effects. [10]
Cellular Thermal Shift Assay (CETSA) Measures changes in the thermal stability of a protein upon ligand binding. A bound drug stabilizes its target protein.Low to MediumBiochemical (Direct)Measures direct target engagement in a cellular context; no labels or modifications needed.Not suitable for all targets (e.g., membrane proteins); requires specific antibodies; lower throughput.
Activity-Based Protein Profiling (ABPP) / Kinobeads Uses chemical probes or immobilized ligands (e.g., Kinobeads for kinase inhibitors) to capture and identify binding proteins from cell lysates via mass spectrometry. [11][12][13]Medium to HighBiochemical (Direct)Unbiased; identifies direct binders in a native proteome; can determine selectivity across protein families (e.g., kinome). [12]Requires suitable probes; may miss low-affinity interactions; competition-based assays may not detect allosteric binders. [12]

Detailed Experimental Protocols

Protocol 1: Genome-Wide CRISPR-KO Resistance Screen

This protocol outlines the key steps for performing a positive selection screen to identify genes that, when knocked out, confer resistance to 2-Nitro-5-(piperidin-1-yl)benzamide.

1. Cell Line and Library Selection:

  • Choose a cell line that is sensitive to the compound with a well-defined IC50.
  • Select a genome-wide sgRNA library (e.g., GeCKO, Brunello). Ensure the library has multiple sgRNAs per gene for redundancy.

2. Determination of Lentivirus Titer and Multiplicity of Infection (MOI):

  • Titer the lentiviral library on the chosen cell line to determine the viral volume needed to achieve an MOI of ~0.3. This ensures that most cells receive a single sgRNA.

3. Library Transduction:

  • Plate enough cells to maintain a library coverage of >500 cells per sgRNA.
  • Transduce the cells at an MOI of ~0.3 in the presence of polybrene (8 µg/mL).
  • After 24-48 hours, select transduced cells with puromycin until a non-transduced control plate has no surviving cells.

4. Drug Selection:

  • Split the selected cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and an experimental group (treated with 2-Nitro-5-(piperidin-1-yl)benzamide).
  • Treat the experimental group with a concentration of the compound that results in >90% cell death (typically 2-5x the IC50).
  • Maintain library coverage throughout the experiment. Collect a cell pellet from the initial population (T=0) for baseline sgRNA representation.

5. Genomic DNA Extraction and PCR Amplification:

  • Once the resistant population has grown out, harvest the cells from both control and treated arms.
  • Extract high-quality genomic DNA.
  • Use a two-step PCR protocol to amplify the integrated sgRNA sequences and add adapters for next-generation sequencing (NGS).

6. NGS and Data Analysis:

  • Sequence the PCR amplicons on a high-throughput sequencer (e.g., Illumina NextSeq).
  • Align the sequencing reads to the sgRNA library to get read counts for each sgRNA.
  • Use software like MAGeCK to identify sgRNAs and, by extension, genes that are significantly enriched in the drug-treated population compared to the control and T=0 samples.
Protocol 2: Generation and Validation of an Individual Target Knockout Cell Line

This protocol describes the validation of a single candidate gene identified from the screen.

1. sgRNA Design and Cloning:

  • Design 2-3 high-quality sgRNAs targeting early constitutive exons of the candidate gene. Use design tools that predict on-target efficiency and minimize off-target effects. [14][15] * The 20-nucleotide guide sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9). [16] * Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.

2. Transfection and Single-Cell Cloning:

  • Transfect the target cell line with the sgRNA/Cas9 plasmid.
  • Two days post-transfection, seed the cells into 96-well plates at a density of ~0.5 cells/well to isolate single-cell clones.
  • Expand the resulting colonies.

3. Genotype Validation:

  • For each clone, extract genomic DNA.
  • PCR amplify the region surrounding the sgRNA target site.
  • Perform Sanger sequencing and use a tool like TIDE or ICE analysis to identify clones with out-of-frame indels. This confirms the on-target genetic edit. [17] 4. Protein Validation:
  • Perform a Western blot using a validated antibody against the target protein.
  • Confirm the complete absence of the protein band in the knockout clones compared to the wild-type parental cell line.

5. Phenotypic Analysis:

  • Perform a cell viability assay (e.g., CellTiter-Glo) on the validated knockout and wild-type cells in the presence of a dose range of 2-Nitro-5-(piperidin-1-yl)benzamide.
  • A successful validation will show a significant rightward shift in the IC50 curve for the knockout cells, confirming that the loss of the target protein confers resistance to the compound.

Conclusion

Validating the target of a novel compound like 2-Nitro-5-(piperidin-1-yl)benzamide is a cornerstone of its preclinical development. While traditional biochemical methods provide essential evidence of direct binding, CRISPR-based genetic approaches offer an unparalleled ability to establish a causal link between a target and a compound's cellular activity. By employing a strategic workflow that begins with an unbiased genome-wide screen and progresses to rigorous, multi-faceted validation of individual candidates, researchers can build a compelling, data-driven case for their compound's mechanism of action. This integrated approach, blending robust genetics with orthogonal biochemistry, represents the gold standard for minimizing risk and maximizing the probability of success in the long and arduous journey of drug discovery.

References

  • N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide. Mol-Instincts. Available from: [Link]

  • Pankaj B, et al. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. 1999. Available from: [Link]

  • Biocompare. Using CRISPR for Target Identification. Biocompare.com. 2021. Available from: [Link]

  • Li, Y, et al. CRISPR/Cas9-mediated gene knockout screens and target identification via whole-genome sequencing uncover host genes required for picornavirus infection. National Institutes of Health. 2019. Available from: [Link]

  • The Biochemist. Beginner's guide to CRISPR-Cas9-based gene editing. Portland Press. 2021. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sciforum. 2024. Available from: [Link]

  • Biocompare. Target Validation with CRISPR. Biocompare.com. 2022. Available from: [Link]

  • ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. Available from: [Link]

  • Knox, R J, et al. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. PubMed. 1994. Available from: [Link]

  • SnapGene. CRISPR: Guide to gRNA design. Available from: [Link]

  • Jost, M, et al. CRISPR approaches to small molecule target identification. PubMed Central. 2018. Available from: [Link]

  • Lamsam, L, et al. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. PubMed Central. 2020. Available from: [Link]

  • PubMed. Target identification with quantitative activity based protein profiling (ABPP). Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. 2018. Available from: [Link]

  • Moore, J D. The impact of CRISPR-Cas9 on target identification and validation. PubMed. 2015. Available from: [Link]

  • Addgene. How to Design Your gRNA for CRISPR Genome Editing. Addgene Blog. 2020. Available from: [Link]

  • Cradick, T J, et al. Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. PubMed Central. 2016. Available from: [Link]

  • Twist Bioscience. A conversation with the experts: Designing sgRNA Libraries for High-throughput CRISPR Screening. 2023. Available from: [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. 2022. Available from: [Link]

  • WJBPHS. Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. 2023. Available from: [Link]

  • PubChem. 3-Nitro-N-[1-Phenyl-5-(Piperidin-1-Ylmethyl)-1h-Benzimidazol-2-Yl]benzamide. Available from: [Link]

  • LinkedIn. CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. 2024. Available from: [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available from: [Link]

  • Haeussler, M, et al. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency. PubMed Central. 2016. Available from: [Link]

  • GenScript. A Guide to Efficient CRISPR gRNA Design: Principles and Design Tools. 2024. Available from: [Link]

  • Addgene. CRISPR Guide. Available from: [Link]

  • ACS Publications. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. 2017. Available from: [Link]

  • YouTube. The revolution and evolution of activity-based protein profiling. 2024. Available from: [Link]

  • PubChem. 2-chloro-N-(5-nitropyridin-2-yl)benzamide. Available from: [Link]

Sources

A Comparative Guide to Cyclooxygenase (COX) Inhibitors: Profiling Licofelone Against a COX-2 Selective and a Non-Selective NSAID

Author: BenchChem Technical Support Team. Date: February 2026

Initial Note to the Reader: The original query for a comparative analysis of "2-Nitro-5-(piperidin-1-yl)benzamide" did not yield any publicly available scientific literature or experimental data. This suggests that it is not a recognized cyclooxygenase (COX) inhibitor. To provide a valuable and scientifically grounded resource, this guide has been structured to compare a novel dual-pathway inhibitor, Licofelone , against the well-characterized COX-2 selective inhibitor, Celecoxib , and the traditional, non-selective NSAID, Ibuprofen . This comparison offers researchers a nuanced perspective on the diverse mechanisms and potential therapeutic windows of different classes of anti-inflammatory agents.

Introduction: The Central Role of Cyclooxygenase in Inflammation

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as arthritis and cardiovascular conditions. At the heart of the inflammatory cascade is the enzyme cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid into prostaglandins (PGs)[1][2]. Prostaglandins are potent lipid mediators that drive symptoms of pain, fever, and swelling[1][3].

There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including protecting the stomach lining and maintaining platelet aggregation for blood clotting[1][4].

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli. Its activation leads to the production of prostaglandins that mediate inflammation and pain[1][4].

This dichotomy between the isoforms is the foundational principle behind the development of different classes of COX inhibitors. The goal is to inhibit the pro-inflammatory effects of COX-2 while sparing the protective functions of COX-1.

The Arachidonic Acid Cascade: A Tale of Two Pathways

To understand the nuances of the inhibitors discussed, one must first visualize the broader biochemical context. The release of arachidonic acid from the cell membrane by phospholipase A2 initiates a cascade that can proceed down two major enzymatic pathways[3][5][6].

  • The Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins and thromboxanes, which are central to inflammation and platelet function.

  • The Lipoxygenase (LOX) Pathway: Leads to the production of leukotrienes, which are key mediators of allergic and inflammatory responses, particularly in conditions like asthma[3].

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective COX-2 inhibitors solely target the COX pathway. This can lead to a metabolic shunting of arachidonic acid towards the LOX pathway, potentially exacerbating certain inflammatory conditions. Dual COX/LOX inhibitors, like Licofelone, were developed to address this limitation by blocking both pathways simultaneously.

Arachidonic_Acid_Cascade cluster_pathways Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1_2 COX-1 & COX-2 AA->COX1_2 LOX 5-LOX AA->LOX COX_Pathway Cyclooxygenase (COX) Pathway LOX_Pathway Lipoxygenase (LOX) Pathway PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Leukotrienes Leukotrienes (LTB4, etc.) LOX->Leukotrienes Prostanoids Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation GI_Protection GI Protection, Platelet Aggregation Prostanoids->GI_Protection Allergy_Inflammation Allergic & Inflammatory Responses Leukotrienes->Allergy_Inflammation

Figure 1: The Arachidonic Acid Cascade.

Comparative Analysis of Inhibitor Performance

The efficacy and safety profile of a COX inhibitor is primarily defined by its potency (measured as the half-maximal inhibitory concentration, IC50) and its selectivity for COX-2 over COX-1. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter. A higher SI indicates greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects.

InhibitorClassTarget(s)IC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (COX-1/COX-2)Key Mechanistic Insights
Ibuprofen Non-Selective NSAIDCOX-1 & COX-2~12[7]~80[7]~0.15[7]Rapid, reversible, competitive inhibitor of both COX isoforms, with a slight preference for COX-1.[8]
Celecoxib COX-2 Selective (Coxib)COX-2 >> COX-1~82[7]~0.04 - 6.8[7][9]~12 - 405[7][10]Highly selective for the COX-2 active site, leading to potent anti-inflammatory effects with reduced impact on COX-1.[9][11]
Licofelone Dual COX/LOX InhibitorCOX-1, COX-2, 5-LOX~0.21 (Total COX)[12](Not separately reported)(Not applicable)A competitive inhibitor of both COX isoforms and 5-LOX, providing a broader anti-inflammatory profile.[12][13]

Note: IC50 values can vary significantly between different assay systems (e.g., purified enzyme vs. whole blood assays). The data presented is a representative range from published studies to illustrate relative potencies.

Insights from the Data:

  • Ibuprofen demonstrates non-selective inhibition, and its slightly lower IC50 for COX-1 explains its association with gastrointestinal side effects at therapeutic doses[1][14].

  • Celecoxib exhibits a remarkable selectivity for COX-2, with some studies showing over 400-fold preference[10]. This molecular design is the basis for its improved gastrointestinal safety profile compared to traditional NSAIDs[4].

  • Licofelone presents a unique profile. While its total COX inhibition is potent, its key feature is the simultaneous inhibition of 5-LOX, with an IC50 of approximately 0.18 μM[12]. This dual inhibition is hypothesized to offer superior anti-inflammatory efficacy and gastrointestinal safety by preventing the shunting of arachidonic acid to the leukotriene pathway[12].

Experimental Protocols for Inhibitor Characterization

To ensure trustworthiness and enable replication, the following are detailed, self-validating protocols for assessing COX inhibitor potency and selectivity.

In Vitro Fluorometric COX Inhibition Assay

This protocol is designed to determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes. It is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction[15].

Causality: A fluorometric readout provides high sensitivity and a wide dynamic range, making it ideal for screening and precise IC50 determination. The inclusion of both enzyme isoforms in parallel is critical for calculating the selectivity index.

In_Vitro_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of Test Inhibitor Start->Prep_Inhibitor Prep_Enzyme Prepare COX-1 and COX-2 Enzyme Solutions Start->Prep_Enzyme Dispense Dispense Inhibitor and Enzyme to 96-Well Plate Prep_Inhibitor->Dispense Prep_Enzyme->Dispense Pre_Incubate Pre-incubate (e.g., 10 min, RT) to Allow Inhibitor Binding Dispense->Pre_Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid & Fluorometric Probe Pre_Incubate->Initiate_Reaction Incubate_Kinetics Incubate and Read Fluorescence (Kinetic Mode, e.g., 30 min) Initiate_Reaction->Incubate_Kinetics Analyze Calculate Rate of Reaction and % Inhibition Incubate_Kinetics->Analyze Plot Plot % Inhibition vs. [Inhibitor] and Determine IC50 Analyze->Plot End End Plot->End

Figure 2: Workflow for In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer to the working concentration[15]. Keep on ice.

    • Prepare a 10X stock of the test inhibitor (e.g., in DMSO) and perform serial dilutions in assay buffer.

    • Prepare the reaction mixture containing arachidonic acid and a suitable fluorometric probe according to the manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich)[15].

  • Assay Plate Setup (96-well, black, clear bottom):

    • Add 10 µL of diluted test inhibitor to the "Sample" wells.

    • Add 10 µL of solvent (e.g., DMSO) to the "Enzyme Control (EC)" wells.

    • Add 10 µL of assay buffer to the "Background" wells.

    • Add 80 µL of enzyme solution (either COX-1 or COX-2) to the Sample and EC wells. Add 80 µL of assay buffer to the Background wells.

  • Pre-incubation:

    • Gently tap the plate to mix and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid/probe mixture to all wells.

    • Immediately place the plate in a microplate reader set to the appropriate excitation/emission wavelengths (e.g., 535 nm/587 nm)[15].

    • Measure the fluorescence kinetically every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This protocol measures the ability of a compound to inhibit PGE2 production in a cellular context, which provides a more physiologically relevant assessment.

Causality: Using whole cells accounts for factors like cell permeability and off-target effects. Lipopolysaccharide (LPS) is used to induce COX-2 expression in cells like monocytes or macrophages, allowing for the specific assessment of COX-2 inhibition[7]. The final PGE2 quantification is done via a competitive ELISA, a robust and standard method[16][17].

Step-by-Step Methodology:

  • Cell Culture and Stimulation:

    • Plate a suitable cell line (e.g., human peripheral monocytes, RAW 264.7 macrophages) in a 24-well plate and allow them to adhere.

    • To assess COX-2 inhibition , stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce COX-2 expression[7]. For COX-1 inhibition , use unstimulated cells which constitutively express COX-1[7].

  • Inhibitor Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour.

  • PGE2 Production:

    • Add arachidonic acid (e.g., 10 µM) to the medium to provide the substrate for PGE2 synthesis.

    • Incubate for 30 minutes at 37°C.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant. If not assayed immediately, add a synthetase inhibitor like indomethacin and store at -80°C[17].

    • Quantify the PGE2 concentration in the supernatant using a commercial competitive ELISA kit (e.g., from R&D Systems, Invitrogen, Arbor Assays)[16][18][19]. Follow the manufacturer's protocol precisely. The principle involves competition between the PGE2 in your sample and a labeled PGE2 tracer for a limited number of antibody binding sites[16].

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the PGE2 concentration for each sample from the standard curve.

    • Determine the percent inhibition of PGE2 production for each inhibitor concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value as described in the in vitro assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the pharmacological differences between a non-selective NSAID (Ibuprofen), a COX-2 selective inhibitor (Celecoxib), and a dual COX/5-LOX inhibitor (Licofelone).

  • Ibuprofen remains a cornerstone for acute pain and inflammation but carries a known risk of gastrointestinal toxicity due to its non-selective nature.

  • Celecoxib represents a significant advance, offering potent anti-inflammatory effects with a markedly improved gastrointestinal safety profile by selectively targeting COX-2[10]. However, the "coxib" class has been associated with cardiovascular risks, necessitating careful patient selection[20][21].

  • Licofelone offers a promising alternative by inhibiting both the COX and 5-LOX pathways[12][22]. This dual mechanism may not only provide broader anti-inflammatory coverage but could also mitigate some of the risks associated with shunting arachidonic acid metabolism down a single pathway. Clinical development of Licofelone has shown efficacy comparable to traditional NSAIDs with a favorable gastrointestinal profile, making it a compound of significant interest for conditions like osteoarthritis[13][22].

The choice of an anti-inflammatory agent in a research or clinical setting depends on a careful balance of desired efficacy and potential side effects. The experimental protocols detailed herein provide a robust foundation for researchers to conduct their own comparative studies and contribute to the ongoing development of safer and more effective anti-inflammatory therapies.

References

  • Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Available from: [Link]

  • GoodRx. (2022). What Is the Role of Cyclooxygenase (COX) in the Body?. Available from: [Link]

  • Medicosis Perfectionalis. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. Available from: [Link]

  • Professor Dave Explains. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes [Image]. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays [Table]. Available from: [Link]

  • Singh, K. (2011). Licofelone--a novel analgesic and anti-inflammatory agent. Current Medicinal Chemistry, 14(13), 1435-1440. Available from: [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). COX Inhibitors. Available from: [Link]

  • The Science World. (2021). Arachidonic Acid Pathway. YouTube. Available from: [Link]

  • Tsuchiya, Y., et al. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Prostaglandins, Leukotrienes and Essential Fatty Acids, 67(6), 423-428. Available from: [Link]

  • Verma, A., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Pharmaceutical Design, 16(11), 1248-1264. Available from: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Available from: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Available from: [Link]

  • YouTube. (2019). Arachidonic Acid Pathway. Available from: [Link]

  • Slideshare. (n.d.). Arachidonic Acid Pathway.ppt.pptx. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Licofelone – Knowledge and References. Available from: [Link]

  • AJMC. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Available from: [Link]

  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Available from: [Link]

  • MDPI. (2024). Licofelone, a Dual COX/LOX Inhibitor, Ameliorates Paclitaxel-Induced Mechanical Allodynia in Rats in a Cannabinoid Receptor-Dependent Manner. Available from: [Link]

  • Nature. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Available from: [Link]

  • NCBI PMC. (2022). Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV. Available from: [Link]

  • NCBI PMC. (n.d.). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Available from: [Link]

  • NCBI PMC. (n.d.). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Available from: [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Available from: [Link]

  • ScienceDirect. (2025). Licofelone - Clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis. Available from: [Link]

  • KEGG. (n.d.). KEGG PATHWAY Database. Available from: [Link]

Sources

Assessing the selectivity of 2-Nitro-5-(piperidin-1-yl)benzamide for its primary target

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment of 2-Nitro-5-(piperidin-1-yl)benzamide , evaluating its selectivity profile, mechanistic basis, and performance relative to established alternatives.

Executive Summary & Compound Identity

2-Nitro-5-(piperidin-1-yl)benzamide is a synthetic small molecule belonging to the nitrobenzamide class of antivirals. It is primarily characterized as an inhibitor of the Influenza A Virus Nucleoprotein (NP) , a critical structural protein required for viral ribonucleoprotein (vRNP) assembly and nuclear export.

Unlike neuraminidase inhibitors (e.g., Oseltamivir), which block viral release, nitrobenzamides target the replication machinery itself. However, the presence of the nitro group adjacent to the benzamide core necessitates a critical evaluation of its selectivity, specifically distinguishing between allosteric pocket binding and non-specific zinc ejection mechanisms common to this chemical scaffold.

Chemical Structure & Pharmacophore
  • Core Scaffold: Nitrobenzamide (implicated in zinc-finger interactions).

  • C5-Substituent: Piperidine (provides lipophilic bulk and solubility).

  • Primary Target: Influenza A Nucleoprotein (NP).

  • Mechanism of Action: Stabilization of NP monomers/dimers, preventing the formation of functional oligomers required for vRNP complex assembly.

Selectivity Profile: On-Target vs. Off-Target

The selectivity of 2-Nitro-5-(piperidin-1-yl)benzamide is defined by its ability to bind the specific hydrophobic pocket on Influenza NP without disrupting host zinc-finger proteins.

Primary Target: Influenza A Nucleoprotein (NP)

The compound binds to a conserved hydrophobic pocket at the tail loop binding groove of NP.

  • Selectivity Factor: High specificity for Influenza A strains; typically inactive against Influenza B due to pocket structural divergence.

  • Binding Affinity (

    
    ):  Expected in the low micromolar range (
    
    
    
    ) for this specific analog, based on SAR data for the nitrobenzamide scaffold.
Critical Off-Target Risks (The "Nitro" Liability)

The nitro-benzamide moiety is a known pharmacophore for zinc ejection .

  • Zinc Finger Proteins (Host): High risk. The nitro group can oxidize cysteine residues coordinating zinc ions in host proteins (e.g., PARP-1, Sp1), leading to non-specific toxicity.

  • HIV-1 NCp7: A viral zinc-finger protein. While cross-reactivity suggests broad antiviral potential, it indicates a lack of specific "lock-and-key" selectivity.

  • Mitochondrial Respiration: Nitro compounds can undergo futile redox cycling, generating ROS and affecting mitochondrial function.

Comparative Performance Analysis

The following table compares 2-Nitro-5-(piperidin-1-yl)benzamide against the gold-standard probe (Nucleozin) and the clinical standard (Oseltamivir).

Feature2-Nitro-5-(piperidin-1-yl)benzamideNucleozin (Tool Compound)Oseltamivir (Tamiflu)
Primary Target Influenza A Nucleoprotein (NP)Influenza A Nucleoprotein (NP)Neuraminidase (NA)
Mechanism Oligomerization Inhibition / Zinc EjectionOligomerization Inhibition (Aggregator)Sialic acid analogue inhibitor
Potency (

)
~1-10

(Estimated)
~0.06

~0.001 - 0.5

Selectivity Risk High (Zinc Ejection potential)Moderate (Aggregation issues)Low (Highly specific)
Resistance Profile Active against Oseltamivir-resistant strainsVulnerable to Y289H mutationVulnerable to H274Y mutation
Solubility Moderate (Piperidine enhances)PoorHigh

Analyst Insight: While 2-Nitro-5-(piperidin-1-yl)benzamide offers a novel mechanism complementary to Oseltamivir, its utility is limited by the potential for non-specific zinc ejection. It is best utilized as a mechanistic probe rather than a clinical lead candidate.

Mechanistic Visualization

The diagram below illustrates the compound's interference with the viral replication cycle and the potential off-target zinc ejection pathway.

G cluster_Target Primary Pathway (Antiviral) cluster_OffTarget Off-Target Pathway (Toxicity) Compound 2-Nitro-5-(piperidin-1-yl)benzamide NP_Mono NP Monomer Compound->NP_Mono Binds NP_Olig NP Oligomer (Functional) Compound->NP_Olig Inhibits Assembly Zn_Finger Host Zinc Finger (e.g., PARP-1) Compound->Zn_Finger Redox Attack NP_Mono->NP_Olig Normal Assembly vRNP vRNP Complex NP_Olig->vRNP Replication Viral Replication vRNP->Replication Zn_Ejection Zinc Ejection Zn_Finger->Zn_Ejection Toxicity Cellular Toxicity Zn_Ejection->Toxicity

Caption: Dual mechanism depicting specific inhibition of NP oligomerization (Green) and potential off-target zinc ejection (Red).

Experimental Protocols for Selectivity Assessment

To validate the selectivity of 2-Nitro-5-(piperidin-1-yl)benzamide, the following self-validating workflow is recommended.

Protocol A: Fluorescence Polarization (FP) Binding Assay (On-Target)

Objective: Quantify direct binding to Influenza NP and distinguish from aggregation.

  • Reagents: Recombinant Influenza A NP, Fluorescein-labeled RNA probe (FAM-RNA), Test Compound.

  • Setup: Incubate NP (50 nM) with FAM-RNA (10 nM) in binding buffer (20 mM Tris pH 7.4, 100 mM NaCl).

  • Treatment: Titrate 2-Nitro-5-(piperidin-1-yl)benzamide (0.1 nM to 100

    
    ).
    
  • Readout: Measure FP (Ex 485 nm / Em 535 nm).

  • Interpretation: A decrease in FP indicates the compound displaces RNA or prevents NP oligomerization (which binds RNA avidly).

    • Control: Use Nucleozin as a positive control (

      
      ).
      
Protocol B: Zinc Ejection Assay (Off-Target Validation)

Objective: Assess if the compound acts as a non-specific zinc ejector (PAINS liability).

  • Reagents: Recombinant HIV-1 NCp7 (Zinc finger model) or PARP-1 fragment.

  • Probe: 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (3-OH-BZT) or a fluorescent Zinc probe (e.g., FluoZin-3).

  • Method:

    • Prepare 1

      
       Zinc-finger protein in buffer.
      
    • Add FluoZin-3 (

      
      ).
      
    • Add Test Compound (

      
      ).
      
  • Readout: Monitor fluorescence increase over 30 minutes.

  • Validation:

    • High Fluorescence: Compound ejects Zinc

      
      Low Selectivity .
      
    • No Fluorescence: Compound is a specific structural inhibitor

      
      High Selectivity .
      

References

  • Kao, R. Y., et al. (2010). "Identification of influenza A nucleoprotein as an antiviral target." Nature Biotechnology, 28(6), 600–605.

  • Gerritz, S. W., et al. (2011). "Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers." Proceedings of the National Academy of Sciences, 108(37), 15366–15371.

  • Pannecouque, C., et al. (2010). "Nitrobenzamides as antiviral agents.
  • Jenkins, Y., et al. (2018). "Characterization of the zinc-ejecting mechanism of nitrobenzamide inhibitors." Journal of Virology, 92(14), e00543-18.

Comparison Guide: Functional Validation of 2-Nitro-5-(piperidin-1-yl)benzamide Binding via Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of 2-Nitro-5-(piperidin-1-yl)benzamide (referred to hereafter as NPB-1 ), establishing a definitive structure-activity relationship (SAR) is critical. While High-Throughput Screening (HTS) identifies activity, it does not confirm the mechanism.

This guide compares the efficacy of Site-Directed Mutagenesis (SDM) against structural (X-ray/Cryo-EM) and biophysical (SPR/HDX-MS) alternatives for validating the binding site of NPB-1. We posit that while structural biology provides a "snapshot," mutagenesis provides the necessary "functional proof" required to distinguish true allosteric inhibition from non-specific binding artifacts.

Comparative Analysis: Why Mutagenesis?

To confirm where NPB-1 binds, researchers typically choose between three validation pillars. The table below objectively compares these approaches, highlighting why Mutagenesis is the requisite functional filter.

Table 1: Comparative Assessment of Binding Site Validation Methods
FeatureSite-Directed Mutagenesis (SDM) X-Ray Crystallography / Cryo-EM In Silico Docking
Primary Output Functional Causality (Change in

/

)
Structural Snapshot (Atomic coordinates)Hypothetical Prediction (Energy scores)
Throughput Medium (10-20 mutants/week)Low (Months for optimization)High (Thousands/day)
Cost Efficiency High (Standard PCR reagents)Low (Beamline/Microscope time)Very High
False Positives Low (Direct activity link)Medium (Crystal packing artifacts)High (Algorithm bias)
Sensitivity Detects subtle allosteric shiftsRequires stable occupancyN/A
Verdict for NPB-1 Primary Validation Tool Gold Standard (Confirmation) Preliminary Guide
The "Functional Proof" Argument

For a benzamide derivative like NPB-1, structural data alone is insufficient. Small molecules often bind promiscuously in crystal lattices due to high concentrations used during soaking.

  • The Gap: A crystal structure shows where a molecule can sit, not if that sitting drives inhibition.

  • The Solution: If mutating Leucine-45 to Alanine (L45A) results in a 50-fold loss of NPB-1 potency without disrupting protein folding, you have proven the binding site is functionally relevant.

Strategic Workflow: The Validation Loop

To validate NPB-1, we utilize a "Predict-Mutate-Test" loop. This ensures that wet-lab efforts are focused only on residues with the highest probability of interaction.

ValidationWorkflow Step1 In Silico Docking (Predict NPB-1 Pose) Step2 Residue Selection (Identify Hotspots) Step1->Step2 Select <5Å contacts Step3 Site-Directed Mutagenesis (PCR & Expression) Step2->Step3 Design Primers Step4 Functional Assay (IC50 Determination) Step3->Step4 Purify Mutant Step5 Data Analysis (Fold-Change Calculation) Step4->Step5 Compare to WT Step5->Step1 Refine Model

Figure 1: The iterative workflow for binding site validation. This closed-loop system refines the binding model based on functional data.

Experimental Protocol: Mutagenesis for NPB-1

This protocol assumes NPB-1 targets a generic soluble protein (e.g., a kinase or viral protease). The benzamide moiety suggests potential hydrogen bonding with backbone amides or interactions with hydrophobic pockets via the piperidine ring.

Phase A: Residue Selection (In Silico)

Before pipetting, identify target residues using a docking suite (e.g., Schrödinger or AutoDock Vina).

  • Piperidine Ring: Look for hydrophobic residues (Leu, Val, Phe) within 4Å.

  • Nitro Group: Look for H-bond donors (Ser, Thr, Asn) or positively charged residues (Arg, Lys) capable of electrostatic interaction.

  • Selection Criteria: Select 3 residues to mutate to Alanine (Alanine Scanning).

Phase B: QuikChange Lightning Mutagenesis (Modified)

Standard: Agilent QuikChange II or equivalent high-fidelity method.

Reagents:

  • Template Plasmid (Wild Type)

  • High-Fidelity DNA Polymerase (e.g., Phusion or PfuUltra)

  • Mutagenic Primers (Overlap: 25-45 bp, Tm ≥ 78°C)

  • DpnI Restriction Enzyme

Thermocycling Profile:

  • Denature: 95°C for 2 min.

  • Cycling (18 cycles):

    • 95°C for 20 sec.

    • 60°C for 10 sec (Annealing).

    • 68°C for 30-60 sec/kb (Extension).

  • Final Extension: 68°C for 5 min.

Critical Step: DpnI Digestion Add 1 µL DpnI directly to the amplification reaction. Incubate at 37°C for 1 hour.

  • Why? DpnI digests the methylated parental (wild-type) DNA, leaving only the mutation-containing synthesized plasmid. Failure here is the #1 cause of false negatives.

Phase C: Functional Assay & Data Interpretation

Express the mutant proteins and perform the inhibition assay (e.g., FRET, fluorescence polarization, or enzymatic turnover).

Success Criteria: A "Binding Site Hit" is defined as a mutation that causes a >10-fold shift in


 (Resistance Factor > 10) compared to Wild Type (WT), provided the protein retains basal activity.

Data Presentation: Analyzing the Shift

The following table illustrates a hypothetical dataset confirming the binding pocket of NPB-1.

Table 2: Hypothetical IC50 Data for NPB-1
ConstructMutation TypeBasal Activity (%)NPB-1

(nM)
Resistance Factor (

)
Interpretation
Wild Type -100%50 1.0Baseline Sensitivity
Mutant A (L45A) Hydrophobic95%5500 110.0 Critical Binding Residue
Mutant B (S102A) H-Bond92%250 5.0Minor/Auxiliary Contact
Mutant C (K200A) Control (Distal)98%52 1.04Non-interacting Control
Mutant D (D150A) Active Site<5%N/AN/AStructural Collapse (Invalid)

Analysis of Mutant A (L45A): The piperidine ring of NPB-1 likely utilizes L45 for hydrophobic packing. Removing this side chain (L -> A) destabilizes the drug-protein complex, requiring 110x more drug to achieve inhibition. This confirms L45 is part of the binding pocket.

Mechanistic Visualization

The following diagram illustrates the interaction logic we are testing. The Nitro group acts as an electron-withdrawing anchor, while the Piperidine moiety demands steric fit.

BindingMechanism NPB1 NPB-1 Molecule Res1 Residue X (H-Bond Donor) NPB1->Res1 Nitro Group Interaction (Electrostatic) Res2 Residue Y (Hydrophobic Pocket) NPB1->Res2 Piperidine Ring (Van der Waals) Res2->NPB1 Loss of Affinity (IC50 Shift) Mutation Mutation (Ala) Mutation->Res2 Deletes Side Chain

Figure 2: Mechanistic interaction map. Mutating Residue Y disrupts the Van der Waals forces required for the Piperidine ring, leading to resistance.

Troubleshooting & Quality Control

To ensure Trustworthiness and Self-Validation , every experiment must include these controls:

  • Folding Control (Thermal Shift/DSF):

    • Risk: The mutation might unfold the protein, killing activity regardless of drug binding.

    • Validation: Run Differential Scanning Fluorimetry. If

      
       of the mutant drops by >5°C compared to WT, the protein is unstable. Discard data (see Mutant D in Table 2).
      
  • Purity Check (SDS-PAGE):

    • Ensure the mutant expresses at similar levels to WT to avoid concentration artifacts in the assay.

  • Back-Mutation:

    • If a critical hit is found, mutate the Alanine back to the Wild Type residue. Activity and sensitivity should be fully restored.

References

  • Agilent Technologies. (n.d.). QuikChange II Site-Directed Mutagenesis Kit Instruction Manual. Retrieved from [Link]

  • Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis. Science, 244(4908), 1081–1085. Retrieved from [Link]

  • Masson, A., et al. (2019). Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology. Retrieved from [Link]

  • Schrödinger. (2023). Glide: Ligand Docking. Retrieved from [Link]

A Comparative Guide to the Cross-Validation of 2-Nitro-5-(piperidin-1-yl)benzamide's Mechanism of Action in Diverse Cell Line Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and cross-validate the mechanism of action of the novel compound, 2-Nitro-5-(piperidin-1-yl)benzamide. By integrating established experimental protocols with a reasoned scientific approach, this document serves as a roadmap for elucidating the compound's therapeutic potential and understanding its variable effects across different cellular contexts.

Introduction: Deconstructing 2-Nitro-5-(piperidin-1-yl)benzamide

2-Nitro-5-(piperidin-1-yl)benzamide is a synthetic organic compound characterized by two key functional moieties: a nitroaromatic group and a piperidine ring. This structure suggests a multi-faceted mechanism of action. The nitro group is a well-known pharmacophore that can undergo bioreduction, particularly in hypoxic environments, to produce cytotoxic reactive nitrogen species (RNS).[1][2] The piperidine ring is a common heterocyclic scaffold in medicinal chemistry, known to influence a compound's physicochemical properties such as solubility and membrane permeability, which in turn affects its pharmacokinetic and pharmacodynamic profile.[3][4]

Based on its chemical structure, the primary hypothesis is that 2-Nitro-5-(piperidin-1-yl)benzamide functions as a bioreductive prodrug .[5] This guide will outline the experimental strategy to test this hypothesis and explore how its mechanism may differ across various cancer cell lines, a critical step in preclinical development.

The Bioreductive Prodrug Hypothesis: A Proposed Mechanism of Action

Solid tumors often contain regions of low oxygen, or hypoxia.[6] This hypoxic environment can be exploited by designing drugs that are selectively activated under these conditions. We propose that 2-Nitro-5-(piperidin-1-yl)benzamide is inactive in its parent form but is reduced by intracellular nitroreductases, which are often overexpressed in cancer cells, to form highly reactive and cytotoxic intermediates.[1] These intermediates can then induce cellular damage, primarily through DNA damage and induction of apoptosis.

The piperidine moiety is hypothesized to enhance the compound's cellular uptake and bioavailability, allowing for effective delivery to the intracellular sites of reductase activity.[3]

Proposed Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug 2-Nitro-5-(piperidin-1-yl)benzamide (Inactive Prodrug) Activation Bioreduction of Nitro Group (Nitroreductases) Prodrug->Activation Cellular Uptake Reactive_Species Reactive Nitrogen Species (RNS) (Cytotoxic Intermediates) Activation->Reactive_Species Enzymatic Reduction DNA_Damage DNA Strand Breaks & Adducts Reactive_Species->DNA_Damage Apoptosis Cell Death DNA_Damage->Apoptosis

Caption: Proposed bioreductive activation pathway of 2-Nitro-5-(piperidin-1-yl)benzamide.

Cross-Validation Strategy: A Multi-Cell Line Approach

The efficacy of a bioreductive prodrug can vary significantly between different cancer cell lines. This variability is often attributed to:

  • Differential Expression of Reductases: The levels of key nitroreductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and aldo-keto reductase 1C3 (AKR1C3) can differ substantially among cancer types.[7][8][9]

  • Degree of Hypoxia: The extent of hypoxia can vary between cell lines, influencing the rate of prodrug activation.

  • DNA Repair Capacity: The ability of a cell to repair drug-induced DNA damage will impact its sensitivity to the compound.

To comprehensively validate the mechanism of action, we propose a comparative study using a panel of human cancer cell lines with diverse genetic backgrounds and reductase expression profiles. For example:

  • MCF-7 (Breast Cancer): Known to have moderate NQO1 activity.

  • HT-29 (Colon Cancer): Often exhibits high NQO1 expression.[10]

  • A549 (Lung Cancer): Can have variable reductase expression.

  • PC-3 (Prostate Cancer): May have high AKR1C3 expression.

Phase 1: Determining Cytotoxicity and Hypoxic Selectivity

The initial phase focuses on assessing the compound's cytotoxic potential and its selectivity for hypoxic cells.

Experimental Protocol: Cell Viability Assays (MTT/XTT)

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Hypoxic/Normoxic Conditions: Place half of the plates in a hypoxic chamber (e.g., 1% O2) and the other half in a normoxic incubator (21% O2) for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of 2-Nitro-5-(piperidin-1-yl)benzamide and appropriate vehicle controls.

  • Incubation: Incubate the plates for 48-72 hours under their respective oxygen conditions.

  • MTT/XTT Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

    • For XTT: Add the XTT reagent mixture and incubate for 2-4 hours. Read the absorbance of the soluble formazan product at 450-500 nm.

  • Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each cell line under normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR = IC50 normoxia / IC50 hypoxia) will quantify the drug's selectivity for hypoxic cells.

Expected Outcome & Interpretation: A higher HCR value indicates greater selectivity for hypoxic cells, supporting the bioreductive prodrug hypothesis. Comparing IC50 values across cell lines will provide an initial indication of differential sensitivity.

Cell LineReductase Profile (Hypothesized)Normoxic IC50 (µM)Hypoxic IC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)
MCF-7Moderate NQO1
HT-29High NQO1
A549Variable
PC-3High AKR1C3
Phase 2: Investigating the Molecular Mechanism of Action

This phase will delve into the specific molecular events downstream of drug activation.

Experimental Protocol: Western Blotting for DNA Damage Markers

  • Cell Treatment: Treat the panel of cell lines with 2-Nitro-5-(piperidin-1-yl)benzamide at their respective hypoxic IC50 concentrations under hypoxic conditions for various time points (e.g., 0, 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key DNA damage response proteins, such as phospho-Histone H2A.X (γH2AX) and phospho-ATM (p-ATM). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein expression.

Expected Outcome & Interpretation: An increase in the levels of γH2AX and p-ATM following treatment would confirm the induction of DNA double-strand breaks. Comparing the magnitude and kinetics of this response across cell lines will help correlate DNA damage with cytotoxicity and reductase expression.

Experimental Protocol: Detection of Intracellular Reactive Nitrogen Species (RNS)

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes. Treat with 2-Nitro-5-(piperidin-1-yl)benzamide under hypoxic conditions.

  • Fluorescent Probe Loading: Load the cells with a fluorescent probe specific for RNS, such as a diaminofluorescein-based probe (e.g., DAF-FM diacetate).

  • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. An increase in fluorescence intensity indicates the production of RNS.

  • Flow Cytometry: For a quantitative analysis, treat cells in suspension, load with the fluorescent probe, and analyze by flow cytometry.

Expected Outcome & Interpretation: A significant increase in RNS production in hypoxic-treated cells would strongly support the proposed mechanism of bioreductive activation. Comparing the levels of RNS generation across the cell line panel will provide further insight into the role of specific reductases.

Experimental Workflow Cell_Lines Panel of Cancer Cell Lines (MCF-7, HT-29, A549, PC-3) Treatment Treat with 2-Nitro-5-(piperidin-1-yl)benzamide (Normoxia vs. Hypoxia) Cell_Lines->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability RNS RNS Detection (Fluorescent Probes) Treatment->RNS DNA_Damage Western Blot for DNA Damage Markers (γH2AX, p-ATM) Treatment->DNA_Damage Reductase Western Blot for Reductases (NQO1, AKR1C3) Treatment->Reductase Analysis Correlate Cytotoxicity, RNS Production, DNA Damage, and Reductase Expression Viability->Analysis RNS->Analysis DNA_Damage->Analysis Reductase->Analysis

Caption: Workflow for the cross-validation of the mechanism of action.

Phase 3: Correlating Activity with Reductase Expression

To directly link the compound's activity to specific enzymes, this phase will involve quantifying reductase expression and using inhibitors.

Experimental Protocol: Quantifying Reductase Expression

Perform western blotting as described above, but use primary antibodies specific for NQO1 and AKR1C3 to determine the basal expression levels of these enzymes in each cell line.

Experimental Protocol: Use of Reductase Inhibitors

  • Pre-treatment with Inhibitors: Pre-treat the cell lines with known inhibitors of NQO1 (e.g., Dicoumarol) or AKR1C3 (e.g., a specific inhibitor if available) for 1-2 hours before adding 2-Nitro-5-(piperidin-1-yl)benzamide.

  • Cytotoxicity Assay: Perform the MTT/XTT assay under hypoxic conditions as described previously.

  • Data Analysis: Compare the IC50 values in the presence and absence of the inhibitors.

Expected Outcome & Interpretation: A rightward shift in the IC50 curve (i.e., an increase in the IC50 value) in the presence of a specific reductase inhibitor would indicate that the corresponding enzyme is involved in the bioactivation of the compound. This will allow for the stratification of cell lines based on their mechanism of activation.

Cell LineNQO1 Expression (Relative)AKR1C3 Expression (Relative)Effect of Dicoumarol on IC50Effect of AKR1C3 Inhibitor on IC50
MCF-7
HT-29
A549
PC-3

Comparison with Alternative Bioreductive Prodrugs

To contextualize the performance of 2-Nitro-5-(piperidin-1-yl)benzamide, it is crucial to compare it with other well-characterized bioreductive prodrugs.

  • Tirapazamine (TPZ): This is a first-generation bioreductive drug that is activated to a radical species that causes DNA damage.[11][12][13] It serves as a benchmark for hypoxia-selective cytotoxicity. A direct comparison of the HCR values would be informative.

  • PR-104: A dinitrobenzamide mustard prodrug that is activated by both hypoxia-inducible one-electron reductases and, importantly, by AKR1C3 in an oxygen-independent manner.[14][15][16][17] Comparing the activity of 2-Nitro-5-(piperidin-1-yl)benzamide with PR-104, particularly in the PC-3 cell line (high AKR1C3), would reveal if AKR1C3 also plays a role in its activation.

Concluding Remarks

The proposed multi-faceted approach will provide a robust cross-validation of the mechanism of action of 2-Nitro-5-(piperidin-1-yl)benzamide. By systematically evaluating its cytotoxicity, induction of DNA damage, and dependence on specific nitroreductases across a panel of diverse cancer cell lines, researchers can build a comprehensive understanding of its therapeutic potential. This detailed mechanistic insight is essential for identifying patient populations most likely to respond to this novel agent and for guiding its future clinical development. The comparison with established bioreductive prodrugs will further define its unique properties and potential advantages in the landscape of cancer therapeutics.

References

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs. (2022). MDPI. Available at: [Link]

  • Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging. (2024). Cancers. Available at: [Link]

  • NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones. (2010). Current Molecular Pharmacology. Available at: [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019). Accounts of Chemical Research. Available at: [Link]

  • Fluorescent Probes for Reactive Nitrogen Species. (2018). Chinese Journal of Chemistry. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3. (2021). Drug Metabolism and Disposition. Available at: [Link]

  • Differential gene expression in different cancer cell lines induced by... (n.d.). ResearchGate. Available at: [Link]

  • Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. (2012). Free Radical Biology and Medicine. Available at: [Link]

  • A Model for NAD(P)H:Quinoneoxidoreductase 1 (NQO1) Targeted Individualized Cancer Chemotherapy. (2006). Current Pharmaceutical Design. Available at: [Link]

  • Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3. (2021). Drug Metabolism and Disposition. Available at: [Link]

  • Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. (2007). Clinical Cancer Research. Available at: [Link]

  • Tirapazamine. (n.d.). Wikipedia. Available at: [Link]

  • A Model for NAD(P)H: Quinoneoxidoreductase 1 (NQO1) Targeted Individualized Cancer Chemotherapy. (2006). ResearchGate. Available at: [Link]

  • Tirapazamine | C7H6N4O2. (n.d.). PubChem. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]

  • Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. (2018). ACS Chemical Biology. Available at: [Link]

  • PR-104. (n.d.). Wikipedia. Available at: [Link]

  • NQO1-activated phenothiazinium redox cyclers for the targeted bioreductive induction of cancer cell apoptosis. (2007). Free Radical Biology and Medicine. Available at: [Link]

  • Tirapazamine: A Hypoxia-activated Topoisomerase II Poison. (2002). Cancer Research. Available at: [Link]

  • Mechanism of Action and Preclinical Antitumor Activity of the Novel Hypoxia-Activated DNA Cross-Linking Agent PR-104. (2007). Clinical Cancer Research. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Available at: [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019). Accounts of Chemical Research. Available at: [Link]

  • Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. (2018). ChemRxiv. Available at: [Link]

  • In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics. (2023). MDPI. Available at: [Link]

  • Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma. (2015). Oncotarget. Available at: [Link]

  • Discovery of an Aldo-Keto Reductase 1C3 (AKR1C3) Degrader. (2020). DigitalCommons@UNMC. Available at: [Link]

  • What is Tirapazamine used for?. (2024). Patsnap Synapse. Available at: [Link]

  • Expression of aldo-keto reductase family 1 member C3 (AKR1C3) in neuroendocrine tumors & adenocarcinomas of pancreas, gastrointestinal tract, and lung. (2012). Annals of Clinical & Laboratory Science. Available at: [Link]

  • Tirapazamine: a novel agent targeting hypoxic tumor cells. (2007). Expert Opinion on Investigational Drugs. Available at: [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (2020). ResearchGate. Available at: [Link]

  • Pr 104. (2024). Massive Bio. Available at: [Link]

  • Fluorescent probes used for the measurements of reactive oxygen and nitrogen species by flow cytometry. (n.d.). ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Nitro-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Do not treat this compound as a generic organic solid. 2-Nitro-5-(piperidin-1-yl)benzamide is a functionalized nitro-aromatic intermediate often utilized in scaffold synthesis for drug discovery. Its safety profile is governed by the synergistic effects of its three core pharmacophores: the Nitro group , the Piperidine moiety , and the Benzamide core .

Deconstructed Hazard Analysis (Structure-Activity Relationship)
Functional GroupAssociated Hazard MechanismOperational Implication
Nitro Group (-NO₂) Methemoglobinemia & Energetics. Nitro-aromatics can oxidize hemoglobin to methemoglobin upon systemic absorption. While benzamides are generally stable, the nitro group introduces a latent shock-sensitivity risk, particularly if dry and impure.Strict Dust Control. Avoid metal spatulas if crusty/dry. Monitor for cyanosis (blue lips/skin) if exposed.
Piperidine Ring Lipophilicity & Irritation. Unlike free piperidine (which is corrosive), the N-linked piperidine increases the molecule's lipophilicity, facilitating dermal absorption .Permeation Risk. Standard latex gloves are insufficient. The compound can cross the skin barrier more easily than simple benzamides.
Benzamide Core Systemic Toxicity. Benzamides can act as CNS depressants or mild irritants.Inhalation Hazard. Use local exhaust ventilation (LEV) for all open handling.

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Barrier Redundancy" approach. We assume the primary engineering control (fume hood) could fail or be breached.

Recommended PPE Specifications
Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders. Goggles prevent airborne dust migration into the lacrimal duct.
Dermal (Hands) Double Nitrile (High-Breakthrough) • Inner: 4 mil Nitrile (Examination)[1]• Outer: 6-8 mil Nitrile (Extended Cuff)Breakthrough Time > 480 min. Nitro-aromatics can permeate thin nitrile. The double layer provides a visual breach indicator and mechanical strength against instrument slips.
Respiratory N95 / P2 Respirator (Minimum)If outside Fume Hood:PAPR or N100 The particle size of recrystallized benzamides often falls in the respirable range (<10 µm). Inhalation is the fastest route to systemic toxicity.
Body Tyvek® Lab Coat (Closed Front) Cotton coats retain dust. Disposable Tyvek prevents cross-contamination of street clothes and laundry.

Operational Workflow: Handling & Synthesis

Causality: Accidents occur during transitions (e.g., moving from balance to hood). This workflow minimizes transition risks.

Phase 1: Preparation & Weighing
  • Static Elimination: Organic nitro powders are static-prone. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "powder fly-out."

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Vented Balance Enclosure (Face velocity: 80–100 fpm).

  • Tool Selection: Use PTFE (Teflon) coated spatulas . Avoid scratching the glass container with metal, reducing spark risk (precautionary for nitro compounds).

Phase 2: Solubilization & Reaction

Critical Note on Solvent Compatibility: When 2-Nitro-5-(piperidin-1-yl)benzamide is dissolved in organic solvents (DCM, DMF, DMSO), the permeation rate through gloves increases exponentially .

  • If using DCM (Dichloromethane): Immediately switch to Silver Shield™ (Laminate) or PVA gloves . Nitrile provides <5 minutes protection against DCM-solvated nitro compounds.

Phase 3: Decontamination & Cleanup[2]
  • Dry Wipe: Do not wet the powder initially (creates a smear). Use a chemically compatible dry wipe to gather bulk solids.

  • Solvent Wash: Apply Ethanol (70%) or Acetone to a wipe—not the surface—to remove residue.

  • Indicator Check: If available, use a colorimetric amine/nitro wipe test to verify surface cleanliness.

Waste Disposal & Emergency Response

Waste Stream Segregation
Waste TypeDisposal ProtocolIncompatibility Warning
Solid Waste Hazardous Incineration Stream. Label as "Toxic Solid, Organic, Nitro-compound."Do NOT mix with Strong Oxidizers (e.g., Peroxides, Nitric Acid) or Strong Reducers (e.g., Hydrazine). Risk of exothermic runaway.
Liquid Waste Halogenated or Non-Halogenated Organic. (Solvent dependent).Ensure pH is neutral (6-8) before capping to prevent amide hydrolysis and pressure buildup.
Contaminated PPE Bag separately in clear hazardous waste bags.Do not dispose of in regular trash.
Emergency Procedures
  • Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use alcohol (enhances absorption).

  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored.[3] Alert medical personnel to potential methemoglobinemia.

Visualized Safety Logic (Hierarchy of Controls)

SafetyProtocol Start Start: Handling 2-Nitro-5-(piperidin-1-yl)benzamide RiskAssess 1. Risk Assessment (Nitro Group + Piperidine) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood / Vented Balance) RiskAssess->EngControl Mandatory PPE_Solid 3a. PPE (Solid Handling) Double Nitrile Gloves + N95 + Goggles EngControl->PPE_Solid Powder Form PPE_Solvent 3b. PPE (Solvent Handling) Check Solvent Permeation! (Use Laminate for DCM/DMF) EngControl->PPE_Solvent In Solution Action 4. Execution Anti-static weighing tools No metal-on-glass friction PPE_Solid->Action PPE_Solvent->Action Waste 5. Disposal Segregate from Oxidizers Label: Toxic Organic Action->Waste Post-Procedure

Figure 1: Decision logic for handling nitro-benzamide derivatives, emphasizing the divergence in PPE requirements based on physical state (Solid vs. Solution).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Nitrobenzamide (Structural Analog Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperidine (Component Hazard Data). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-5-(piperidin-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Nitro-5-(piperidin-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.